4-Iodophenylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMLCMKMSBMMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351606 | |
| Record name | 4-Iodophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13116-27-3 | |
| Record name | 4-Iodophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Iodophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-iodophenylhydrazine, a valuable intermediate in organic synthesis, particularly for the preparation of indole derivatives through the Fischer indole synthesis. This document outlines a detailed, two-step synthetic protocol, purification methods, and discusses its relevance in the context of drug development, including its potential connection to the inhibition of key signaling pathways.
Synthesis of this compound Hydrochloride
Experimental Protocol: A Two-Step Synthesis
Step 1: Diazotization of 4-Iodoaniline
This initial step converts the primary amino group of 4-iodoaniline into a diazonium salt.
-
Materials:
-
4-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
-
-
Procedure:
-
In a beaker, suspend 4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the suspension. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure the full formation of the 4-iodobenzenediazonium chloride solution.
-
Step 2: Reduction of 4-Iodobenzenediazonium Chloride
The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite or stannous chloride.
-
Materials:
-
4-Iodobenzenediazonium chloride solution (from Step 1)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ice
-
-
Procedure (using Sodium Sulfite):
-
In a separate flask, prepare a solution of sodium sulfite (2.0-2.5 eq) in water and cool it to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours.
-
Cool the reaction mixture and then acidify it by the slow addition of concentrated hydrochloric acid until the solution is strongly acidic.
-
Cool the acidified solution in an ice bath to precipitate the this compound hydrochloride.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound hydrochloride, adapted from procedures for similar compounds. Actual yields may vary.
| Parameter | Value | Reference/Comment |
| Starting Material | 4-Iodoaniline | Purity ≥ 98% |
| Key Reagents | Sodium Nitrite, Sodium Sulfite, Hydrochloric Acid | |
| Molar Ratio (Aniline:NaNO₂:Na₂SO₃) | ~1 : 1.1 : 2.5 | Adapted from general procedures |
| Diazotization Temperature | 0-5 °C | Critical for stability |
| Reduction Temperature | 5-10 °C (initial), then 60-70 °C | |
| Acidification | To strongly acidic with HCl | For precipitation of the hydrochloride salt |
| Reported Yield (for 4-chlorophenylhydrazine HCl) | ~86.8% | [1] |
| Expected Purity (after precipitation) | >95% |
Purification of this compound
The crude this compound hydrochloride can be purified by recrystallization to obtain a product of higher purity, suitable for further synthetic applications. The free base can be obtained by neutralization with a base like sodium hydroxide before or after recrystallization.
Experimental Protocol: Recrystallization
-
Materials:
-
Crude this compound or its hydrochloride salt
-
Suitable solvent or solvent system (e.g., ethanol/water, toluene)
-
Activated Carbon (optional, for removing colored impurities)
-
-
Procedure:
-
Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water mixtures are often effective for phenylhydrazines.
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
| Parameter | Value/Description | Reference/Comment |
| Purification Method | Recrystallization | A common and effective method for purifying solid organic compounds.[2][3] |
| Common Solvents | Ethanol/Water, Toluene | The choice of solvent is critical for good recovery and purity.[4][5] |
| Expected Purity | >99% | Dependent on the efficiency of the recrystallization. |
| Expected Recovery | 75-90% | Can be lower depending on the solubility profile in the chosen solvent.[3] |
| Melting Point (Literature) | 102-106 °C |
Logical and Signaling Pathways
Experimental Workflow: Synthesis of this compound Hydrochloride
The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride.
Caption: Workflow for the synthesis of this compound HCl.
Chemical Pathway: The Fischer Indole Synthesis
This compound is a key precursor for the synthesis of iodo-substituted indoles via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of this compound with an aldehyde or ketone.
Caption: Key steps of the Fischer indole synthesis using this compound.[6][7][8][9][10]
Relevance to Signaling Pathways in Drug Development
While there is no direct evidence of this compound itself modulating specific biological signaling pathways, its derivatives have shown significant potential in drug discovery. For instance, substituted hydrazines are precursors to various heterocyclic compounds, such as 1,3,5-triazines, which have been investigated as inhibitors of critical cancer-related signaling pathways.
One such pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[11] Some s-triazine derivatives have demonstrated inhibitory activity against key components of this pathway, such as mTOR.[12][13] The synthesis of such bioactive molecules can potentially start from precursors like this compound, highlighting its importance in the development of targeted cancer therapies.
Caption: Inhibition of the mTOR signaling pathway by s-triazine derivatives.[11][12][13]
References
- 1. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Iodophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-iodophenylhydrazine and its hydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.
Core Physical and Chemical Properties
This compound is a halogenated aromatic hydrazine that serves as a versatile intermediate in organic synthesis. Its physical and chemical characteristics are summarized below.
Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₆H₇IN₂ | C₆H₈ClIN₂ | [1][2] |
| Molecular Weight | 234.04 g/mol | 270.50 g/mol | [1][2] |
| Appearance | White to orange to brown crystalline powder or solid | Solid | [1] |
| Melting Point | 102-106 °C | Not available | [1] |
| Boiling Point | Not available | Not available | |
| Solubility | Insoluble in water | Not available | [1] |
| CAS Number | 13116-27-3 | 62830-55-1 | [1][3] |
Chemical Identifiers of this compound
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | (4-iodophenyl)hydrazine | [2] |
| SMILES | NNc1ccc(I)cc1 | [1] |
| InChI | 1S/C6H7IN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | [1] |
| InChIKey | IQMLCMKMSBMMGR-UHFFFAOYSA-N | [1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.
| Spectrum Type | Description | Source(s) |
| Mass Spectrometry (MS) | The NIST WebBook and SpectraBase provide the mass spectrum of this compound, which can be used to determine its molecular weight and fragmentation pattern. | [4][5] |
| Infrared (IR) Spectroscopy | The NIST WebBook contains the IR spectrum, useful for identifying functional groups present in the molecule. | [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectral data for this compound are available on ChemicalBook, providing detailed information about the hydrogen and carbon framework of the molecule. | [6] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A general and widely adopted method for synthesizing substituted phenylhydrazines from their corresponding anilines involves diazotization followed by reduction. This protocol is a representative procedure and may require optimization for the specific synthesis of this compound hydrochloride from 4-iodoaniline.[7][8][9]
Step 1: Diazotization of 4-Iodoaniline [7]
-
Suspend 4-iodoaniline in a mixture of water and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt [7]
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture for a few hours at a low temperature.
-
The this compound hydrochloride will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by ethanol and diethyl ether.
-
Dry the product in a vacuum oven to obtain this compound hydrochloride.
Fischer Indole Synthesis using this compound
The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst.[10][11][12][13]
Step 1: Formation of the Phenylhydrazone (in situ) [12][14]
-
Dissolve this compound (or its hydrochloride salt) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount or a slight excess of the desired aldehyde or ketone to the solution.
-
If starting with the hydrochloride salt, a base may be needed to liberate the free hydrazine. Often, the reaction is carried out in a protic solvent which facilitates this.
-
Stir the mixture at room temperature or with gentle heating to form the corresponding 4-iodophenylhydrazone. The formation of the hydrazone can often be monitored by a color change or by thin-layer chromatography.
Step 2: Indolization (Cyclization) [14]
-
To the flask containing the in situ formed hydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or simply continuing to heat in glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Isolation [14]
-
Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude indole product.
-
If the reaction was conducted in an acidic medium, neutralize the solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution until effervescence ceases.
-
Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude indole.
Step 4: Purification [14]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield the pure substituted indole.
Reactivity and Chemical Properties
This compound exhibits reactivity typical of a substituted hydrazine. The lone pair of electrons on the terminal nitrogen atom makes it a nucleophile.
Reaction with Aldehydes and Ketones
A key reaction of this compound is its condensation with aldehydes and ketones to form 4-iodophenylhydrazones.[15][16][17][18][19] This reaction is an addition-elimination (or condensation) reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[15] These hydrazones are often stable, crystalline solids with characteristic melting points, which historically were used for the identification of the parent carbonyl compounds.[19] The formation of these hydrazones is the first step in the Fischer indole synthesis.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis starting from this compound.
Caption: General workflow of the Fischer indole synthesis.
Synthesis of this compound
The logical relationship in the synthesis of this compound from 4-iodoaniline is depicted below.
References
- 1. This compound 95 13116-27-3 [sigmaaldrich.com]
- 2. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Iodophenyl)hydrazine hydrochloride [oakwoodchemical.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound(13116-27-3) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. quora.com [quora.com]
- 17. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Navigating the Physicochemical Landscape of 4-Iodophenylhydrazine Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability of 4-Iodophenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing essential data and methodologies to effectively utilize this compound in further applications.
Core Physicochemical Properties
This compound hydrochloride is a solid substance typically stored at room temperature.[1] While specific quantitative solubility and stability data are not extensively documented in publicly available literature, this guide provides a framework for its determination based on established analytical methods and data from analogous compounds.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Source(s) |
| Appearance | Off-white to orange to brown powder | Solid | [2] |
| Molecular Formula | C₆H₇IN₂ | C₆H₈ClIN₂ | [3] |
| Molecular Weight | 234.04 g/mol | 270.50 g/mol | [4] |
| Melting Point | 99-106 °C | Not available | [3][4] |
| Water Solubility | Insoluble | Data not available | [2][4] |
| Storage | Not specified | Room Temperature | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in its formulation and delivery. For this compound hydrochloride, understanding its solubility in various solvents is paramount for its use in synthesis and purification. While specific data is sparse, the solubility of similar hydrochloride salts, such as 4-Chlorophenylhydrazine hydrochloride (soluble in hot water and methanol) and 4-Cyanophenylhydrazine hydrochloride (soluble in DMSO and methanol), suggests that polar solvents are likely to be effective.[5][6]
Table 2: Predicted and Analogous Solubility Data
| Solvent | Solvent Type | Predicted Solubility of this compound HCl | Analogous Compound Data | Source(s) |
| Water (Hot) | Polar Protic | Likely Soluble | 4-Chlorophenylhydrazine HCl is soluble in hot water. | [6] |
| Methanol | Polar Protic | Likely Soluble | 4-Chlorophenylhydrazine HCl and 4-Cyanophenylhydrazine HCl are soluble in methanol. | [5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | 4-Cyanophenylhydrazine HCl is soluble in DMSO. | [5] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Stability Profile
The chemical stability of this compound hydrochloride is crucial for its storage, handling, and application in multi-step syntheses. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound to identify its likely degradation products and pathways.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound hydrochloride in various stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solid and solution samples at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solid and solution samples to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, characterize the degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
While specific experimental data for this compound hydrochloride remains limited in the public domain, this technical guide provides a robust framework for its characterization. The detailed protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data for their specific applications. The information on analogous compounds suggests that this compound hydrochloride is likely soluble in polar solvents. Further investigation into its stability will ensure its effective and reliable use in the development of novel therapeutics.
References
- 1. (4-Iodophenyl)hydrazine hydrochloride | 62830-55-1 [sigmaaldrich.com]
- 2. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 3. This compound 95 13116-27-3 [sigmaaldrich.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
The Role of 4-Iodophenylhydrazine in Fischer Indole Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 4-iodophenylhydrazine in the Fischer indole synthesis, a cornerstone reaction in organic chemistry for the construction of the indole nucleus. This document provides a detailed examination of the reaction mechanism, experimental protocols, and the influence of the iodo-substituent. Furthermore, it discusses the applications of the resulting iodinated indole derivatives, which are valuable synthons in medicinal chemistry and drug development.
Core Principles of the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction is versatile and widely used for the preparation of substituted indoles, which are key structural motifs in a vast array of biologically active compounds and natural products.[2]
The general mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in this case, this compound, with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond and breaking the weak N-N bond.
-
Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and, following the elimination of an ammonia molecule, rearomatizes to yield the stable indole ring system.[1]
The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][3]
The Specific Role of the 4-Iodo Substituent
The presence of a 4-iodo substituent on the phenylhydrazine ring significantly influences the Fischer indole synthesis. Iodine is an electron-withdrawing group through induction, which deactivates the aromatic ring. This deactivation generally hinders the[3][3]-sigmatropic rearrangement step, which is the rate-determining step of the reaction, often leading to lower yields or requiring more forcing reaction conditions compared to syntheses with electron-donating or unsubstituted phenylhydrazines.
However, the carbon-iodine bond also provides a valuable synthetic handle for further functionalization of the resulting indole product. The iodo group can be readily transformed into other functional groups via various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes this compound a particularly useful reagent for the synthesis of complex, polysubstituted indoles, which are of great interest in drug discovery.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material, this compound hydrochloride, and its subsequent use in a representative Fischer indole synthesis to produce 6-iodo-1,2,3,4-tetrahydrocarbazole.
Synthesis of this compound Hydrochloride
This compound hydrochloride can be prepared from 4-iodoaniline via a two-step diazotization and reduction sequence.
Materials:
-
4-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
Ice
Procedure:
-
Diazotization: A solution of 4-iodoaniline (1 equivalent) in a mixture of concentrated HCl and water is prepared in a flask and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated HCl is prepared and cooled in an ice bath. The previously prepared cold diazonium salt solution is then added slowly to the stannous chloride solution with vigorous stirring.
-
Isolation: The resulting precipitate of this compound hydrochloride is collected by vacuum filtration, washed sequentially with cold water, ethanol, and diethyl ether, and then dried under vacuum.
Fischer Indole Synthesis of 6-Iodo-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of 6-iodo-1,2,3,4-tetrahydrocarbazole from this compound hydrochloride and cyclohexanone.
Materials:
-
This compound Hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol or Ethanol for recrystallization
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) are suspended in glacial acetic acid.
-
Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker of ice water. The precipitated crude product is collected by vacuum filtration.
-
Purification: The crude solid is washed with water until the filtrate is neutral. The product is then purified by recrystallization from methanol or ethanol to yield 6-iodo-1,2,3,4-tetrahydrocarbazole as a crystalline solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 6-iodo-1,2,3,4-tetrahydrocarbazole, based on typical yields for Fischer indole syntheses with halogenated phenylhydrazines and the spectroscopic data of the parent 1,2,3,4-tetrahydrocarbazole.
Table 1: Reaction Parameters and Yield for the Synthesis of 6-Iodo-1,2,3,4-tetrahydrocarbazole
| Parameter | Value | Reference |
| Reactant 1 | This compound HCl | |
| Reactant 2 | Cyclohexanone | |
| Catalyst/Solvent | Glacial Acetic Acid | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 2-4 hours | [3] |
| Expected Yield | 40-60% |
Note: The expected yield is an estimate based on the electron-withdrawing nature of iodine, which typically leads to lower yields compared to the unsubstituted analogue.
Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydrocarbazole (for comparison)
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.64 (br s, 1H, NH), 7.49 (m, 1H, ArH), 7.29 (m, 1H, ArH), 7.08-7.71 (br m, 2H, ArH), 2.74 (br t, 4H, J = 6 Hz, CH₂), 1.86-1.99 (br m, 4H, CH₂) | [4] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05 | [4] |
| IR (neat, cm⁻¹) | 3401, 2928, 2848, 1470, 1305, 1235, 739 | [4] |
| Mass Spec. (EI) | m/z 171 (M⁺) |
Note: For 6-iodo-1,2,3,4-tetrahydrocarbazole, one would expect to see characteristic changes in the aromatic region of the NMR spectra due to the presence of the iodine atom, and a molecular ion peak in the mass spectrum corresponding to its molecular weight (297.14 g/mol ).
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Experimental Workflow for Synthesis.
Applications in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Tetrahydrocarbazoles, the products of Fischer indole synthesis with cyclohexanones, are particularly noted for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-Alzheimer's properties.[5]
The introduction of an iodine atom at the 6-position of the tetrahydrocarbazole ring, as achieved using this compound, opens up avenues for further molecular elaboration. The carbon-iodine bond serves as a versatile anchor point for introducing additional complexity through metal-catalyzed cross-coupling reactions. This allows for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The resulting 6-substituted tetrahydrocarbazoles are of significant interest for developing new therapeutic agents.
References
4-Iodophenylhydrazine: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Iodophenylhydrazine is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its utility stems from the reactive hydrazine moiety and the presence of an iodine atom on the phenyl ring. The hydrazine group is a key participant in cyclization reactions, most notably the Fischer indole synthesis, while the iodine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of biological activity. This guide provides a comprehensive overview of the applications of this compound in the synthesis of bioactive molecules, complete with experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.
Core Applications in Heterocyclic Synthesis
This compound is a pivotal precursor for the synthesis of several important classes of bioactive heterocycles, including indoles, pyrazoles, and thiazoles.
Fischer Indole Synthesis of 6-Iodoindoles
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and a carbonyl compound under acidic conditions[1]. When this compound is employed, this reaction yields 6-iodoindoles, which are valuable intermediates for the synthesis of various therapeutic agents. The iodine atom at the 6-position can be readily displaced or used in cross-coupling reactions to introduce diverse substituents, facilitating structure-activity relationship (SAR) studies.
Pyrazole Synthesis
Pyrazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects[2][3]. This compound can be reacted with 1,3-dicarbonyl compounds or other suitable precursors to form 1-(4-iodophenyl)pyrazoles. The resulting compounds have shown promise as inhibitors of various kinases and as antimicrobial agents[4][5].
Thiazole Synthesis
Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties[6]. This compound can be converted to the corresponding thiosemicarbazide, which can then undergo cyclization with α-haloketones in the Hantzsch thiazole synthesis to yield 2-hydrazinylthiazole derivatives. These can be further modified to generate a library of bioactive compounds.
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-1H-indole-2-carboxylic acid via Fischer Indole Synthesis
This protocol describes the synthesis of a 6-iodoindole derivative using this compound and pyruvic acid.
Materials:
-
This compound hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid. To this solution, add pyruvic acid (1.1 equivalents) dropwise while stirring. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Indolization: In a separate flask, suspend the dried phenylhydrazone (1.0 equivalent) in glacial acetic acid. Heat the mixture to reflux (approximately 118°C) for 4-8 hours. Monitor the cyclization by TLC[7].
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude 6-iodo-1H-indole-2-carboxylic acid by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 1-(4-Iodophenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol outlines the synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalytic)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Reagents: Add ethyl acetoacetate (1.0 equivalent) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield 1-(4-iodophenyl)-3-methyl-1H-pyrazol-5(4H)-one[8].
Protocol 3: Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
This protocol describes a general method for the synthesis of a 2-aminothiazole derivative which can be adapted for an iodo-substituted analog.
Materials:
-
4'-Iodoacetophenone
-
Thiourea
-
Iodine
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4'-iodoacetophenone (1.0 equivalent), thiourea (2.0 equivalents), and iodine (1.0 equivalent) in ethanol[9].
-
Reaction: Heat the mixture to reflux for 12 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The remaining solid is then treated with an aqueous solution of ammonium hydroxide to precipitate the crude product.
-
Purification: The crude 2-amino-4-(4-iodophenyl)thiazole is collected by filtration and can be purified by recrystallization from a suitable solvent such as methanol[9].
Biological Activities of Derivatives
Derivatives of this compound have demonstrated a wide range of biological activities, particularly as anticancer and antimicrobial agents. The quantitative data for selected compounds are summarized below.
Anticancer Activity
Indole and pyrazole derivatives are known to inhibit various signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and JAK/STAT pathways.
Table 1: Anticancer Activity of Indole and Pyrazole Derivatives
| Compound Class | Derivative | Target | Cell Line | IC₅₀ (µM) | Reference |
| Indole | 6-Iodoindole Analog | EGFR | A549 (Lung) | 0.89 | [10] |
| 6-Iodoindole Analog | SRC Kinase | - | 0.002 | ||
| Indole Derivative | PI3Kα | - | 0.2 | [9] | |
| Indole Derivative | mTOR | - | 0.3 | [9] | |
| Indole Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | 2.94 | [11] | |
| Pyrazole | 4-Amino-pyrazole | JAK1 | - | 0.0034 | [12] |
| 4-Amino-pyrazole | JAK2 | - | 0.0022 | [12] | |
| 4-Amino-pyrazole | JAK3 | - | 0.0035 | [12] | |
| Pyrazole Derivative | K562 (Leukemia) | HEL (Leukemia) | 0.37 | [12] |
Note: The specific structures of the tested compounds can be found in the cited references. The data presented is for derivatives that are structurally analogous to compounds that can be synthesized from this compound.
Antimicrobial Activity
Pyrazole derivatives synthesized from precursors like this compound have shown significant activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | Pyrazole Hydrazone | Staphylococcus aureus | 62.5 | [13] |
| Pyrazole Hydrazone | Escherichia coli | 125 | [13] | |
| Pyrazole Hydrazone | Aspergillus niger | 2.9 | [13] | |
| Pyrazole Hydrazone | Candida albicans | 7.8 | [13] | |
| Pyrazole Derivative | Staphylococcus aureus (MDR) | 4 | [14] | |
| Pyrazole Derivative | Enterococcus faecalis (MDR) | 4 | [14] | |
| Pyrazole-Thiazole Hybrid | Staphylococcus aureus (MRSA) | 4 | [4] | |
| Pyrazole Derivative | Escherichia coli | 0.25 | [15] |
Note: MIC (Minimum Inhibitory Concentration). The specific structures of the tested compounds are detailed in the cited references.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Indole derivatives have been shown to inhibit this pathway at multiple nodes[6][7][13].
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. Pyrazole derivatives have emerged as potent inhibitors of JAK kinases[12][14][16].
Conclusion
This compound stands out as a privileged starting material in medicinal chemistry, providing efficient access to a variety of heterocyclic scaffolds with significant and diverse biological activities. The Fischer indole synthesis, along with methods for pyrazole and thiazole construction, allows for the generation of extensive libraries of compounds. The presence of the iodine atom offers a strategic advantage for late-stage functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The demonstrated efficacy of derivatives in inhibiting key cancer-related signaling pathways and their potent antimicrobial activity underscore the continued importance of this compound as a valuable building block in the quest for novel therapeutics. This guide provides a foundational framework for researchers to leverage the synthetic versatility of this compound in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Iodophenylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodophenylhydrazine, a key reagent and intermediate in synthetic chemistry and drug development. The following sections detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with standardized experimental protocols for data acquisition.
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization (EI).
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
| Property | Value | Source |
| Molecular Formula | C₆H₇IN₂ | [PubChem] |
| Molecular Weight | 234.04 g/mol | [PubChem] |
| Exact Mass | 233.96540 Da | [PubChem] |
| Major Peaks (m/z) | ||
| Molecular Ion [M]⁺ | 234 | [PubChem] |
| [M-NH₂]⁺ | 218 | [PubChem] |
| [M-NH₂NH]⁺ | 203 | [PubChem] |
Interpretation of Fragmentation
The fragmentation of this compound in GC-MS is initiated by the loss of an electron to form the molecular ion (m/z = 234). Subsequent fragmentation primarily involves the cleavage of the hydrazine moiety. The peak at m/z 218 corresponds to the loss of an amino radical (•NH₂), while the peak at m/z 203 results from the loss of the hydrazinyl radical (•NHNH₂).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Data Presentation
The following table summarizes the expected and observed IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3350-3250 | N-H (Hydrazine) | Symmetric & Asymmetric Stretch | Medium-Strong |
| 3100-3000 | C-H (Aromatic) | Stretch | Medium |
| 1620-1580 | N-H (Hydrazine) | Scissoring (Bending) | Medium |
| 1590-1450 | C=C (Aromatic Ring) | Stretch | Medium-Strong |
| 850-800 | C-H (Aromatic) | Out-of-plane Bend | Strong |
| ~500 | C-I | Stretch | Weak-Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule.
Data Presentation: ¹H NMR
The ¹H NMR spectrum of this compound is predicted to show signals for the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the electron-donating hydrazine group and the electron-withdrawing iodo group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | Doublet | 2H | Aromatic H (ortho to I) |
| ~6.6-6.8 | Doublet | 2H | Aromatic H (ortho to NHNH₂) |
| ~5.5-6.0 | Broad Singlet | 1H | -NH- |
| ~3.5-4.0 | Broad Singlet | 2H | -NH₂ |
Note: The exact chemical shifts of the N-H protons can vary depending on the solvent and concentration.
Data Presentation: ¹³C NMR
The ¹³C NMR spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Assignment |
| ~148-152 | C (Aromatic, attached to -NHNH₂) |
| ~137-139 | C-H (Aromatic, ortho to I) |
| ~115-118 | C-H (Aromatic, ortho to -NHNH₂) |
| ~80-85 | C (Aromatic, attached to I) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or higher, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals and determine the chemical shifts and coupling constants.
Mandatory Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic techniques and the structural information derived for this compound.
An In-depth Technical Guide to 4-Iodophenylhydrazine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodophenylhydrazine, a halogenated derivative of phenylhydrazine, has served as a valuable reagent in organic synthesis since the late 19th century. Its history is intrinsically linked to the pioneering work of Emil Fischer on hydrazines and their application in the characterization and synthesis of indole compounds. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental protocols related to this compound. It is intended to be a resource for researchers, scientists, and drug development professionals who utilize this compound in their work.
Discovery and Historical Context
The story of this compound begins with the discovery of its parent compound, phenylhydrazine. In 1875, the eminent German chemist Hermann Emil Fischer first synthesized phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts. This discovery was a significant milestone in organic chemistry, as phenylhydrazine and its derivatives proved to be exceptionally useful reagents.
Fischer's subsequent work, which would earn him the Nobel Prize in Chemistry in 1902, heavily relied on phenylhydrazines for the study of sugars. However, it was his discovery of the Fischer indole synthesis in 1883 that cemented the importance of substituted phenylhydrazines, including this compound, in the annals of organic chemistry.[1][2][3][4] The Fischer indole synthesis is a versatile reaction that produces the indole heterocyclic ring system from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][4] This reaction remains a cornerstone of heterocyclic synthesis to this day.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₆H₇IN₂ | C₆H₈ClIN₂ |
| Molecular Weight | 234.04 g/mol [5][6][7] | 270.50 g/mol |
| CAS Number | 13116-27-3[5][6][7] | 62830-55-1 |
| Appearance | Solid[5][7] | Solid |
| Melting Point | 102-106 °C (lit.)[5] | Not readily available |
| Solubility | Not readily available | Not readily available |
Synthesis of this compound Hydrochloride: An Experimental Protocol
The classical and most common method for the synthesis of this compound, typically isolated as its more stable hydrochloride salt, involves a two-step process starting from 4-iodoaniline. This procedure is analogous to the original methods developed for phenylhydrazine itself.[8]
Step 1: Diazotization of 4-Iodoaniline
The first step is the conversion of the primary aromatic amine (4-iodoaniline) into a diazonium salt. This is achieved by treating an acidic solution of 4-iodoaniline with sodium nitrite at low temperatures.
Step 2: Reduction of the Diazonium Salt
The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be used, with stannous chloride in concentrated hydrochloric acid being a common and effective choice for laboratory-scale preparations.
Below is a representative experimental protocol for the synthesis of this compound hydrochloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 4-Iodoaniline | 219.02 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 |
| Sodium Nitrite | 69.00 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 |
| Deionized Water | 18.02 |
| Ethanol | 46.07 |
| Diethyl Ether | 74.12 |
Detailed Experimental Procedure
Diazotization of 4-Iodoaniline:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in deionized water and add this solution dropwise to the cooled suspension of 4-iodoaniline hydrochloride, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Reduction to this compound Hydrochloride:
-
In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with continuous stirring. A precipitate of this compound hydrochloride should form.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove impurities and aid in drying.
-
Dry the resulting solid under vacuum to obtain this compound hydrochloride.
Note: This is a generalized protocol. Researchers should consult primary literature for specific quantities and safety precautions.
Key Applications in Organic Synthesis
The primary and most historically significant application of this compound is in the Fischer indole synthesis .[1][2][3][4] This powerful reaction allows for the construction of the indole ring system, which is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and functional materials. The iodine atom at the 4-position of the phenyl ring can be retained in the final indole product, providing a handle for further synthetic transformations, such as cross-coupling reactions.
The general workflow for the Fischer indole synthesis using this compound is depicted below.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound 95 13116-27-3 [sigmaaldrich.com]
- 6. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95 13116-27-3 [sigmaaldrich.com]
- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]
The Versatility of 4-Iodophenylhydrazine Derivatives: A Technical Guide to Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenylhydrazine and its derivatives represent a versatile class of organic compounds with significant potential across various scientific disciplines, particularly in medicinal chemistry and chemical synthesis. The presence of the reactive hydrazine moiety, coupled with the bulky, lipophilic iodine atom on the phenyl ring, imparts unique chemical properties that make these compounds valuable starting materials and key intermediates for the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth overview of the potential applications of this compound derivatives, focusing on their roles as antimicrobial, anticancer, and kinase inhibitory agents. The guide summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of this promising class of compounds.
Antimicrobial and Antifungal Applications
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The incorporation of the this compound moiety into various heterocyclic scaffolds has been shown to be a viable strategy for the development of new antimicrobial agents.
Hydrazide-Hydrazones of 4-Iodosalicylic Acid
A study on hydrazide-hydrazones derived from 4-iodosalicylic acid, a related derivative of this compound, has revealed significant antimicrobial properties, particularly against Gram-positive bacteria and Candida species.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Iodosalicylic Acid Hydrazide-Hydrazones against Selected Microorganisms
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Hydrazide-hydrazone 3 | 7.81 | 15.62 | >100 |
| Hydrazide-hydrazone 4 | 7.81 | 7.81 | >100 |
| Hydrazide-hydrazone 5 | 15.62 | 7.81 | >100 |
Data sourced from a study on hydrazide-hydrazones of 4-iodosalicylic acid.
(4-(4-Iodophenyl)thiazol-2-yl)hydrazine Derivatives
Thiazole derivatives incorporating the this compound scaffold have been investigated for their antifungal activity, particularly against Candida species.
Experimental Protocol: Synthesis of (4-(4-Iodophenyl)thiazol-2-yl)hydrazine Derivatives
A general procedure for the synthesis of these derivatives involves the reaction of a substituted thiosemicarbazone with an α-haloketone.
-
Step 1: Synthesis of Thiosemicarbazone: this compound is reacted with an appropriate isothiocyanate in a suitable solvent like ethanol. The mixture is typically heated under reflux for several hours.
-
Step 2: Cyclization to Thiazole Ring: The resulting thiosemicarbazone is then reacted with an α-haloketone (e.g., 2-chloro-1-phenylethanone) in a solvent such as ethanol. The reaction mixture is heated under reflux to facilitate the cyclization and formation of the thiazole ring.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.
Experimental Protocol: In Vitro Anti-Candida Activity Assay
The antifungal activity of the synthesized compounds is evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Candida strains are grown on Sabouraud dextrose agar, and a suspension is prepared in sterile saline, adjusted to a specific turbidity corresponding to a known cell density.
-
Preparation of Microtiter Plates: The compounds are dissolved in DMSO and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.
Anticancer and Kinase Inhibitory Potential
While direct evidence for the anticancer and kinase inhibitory activities of a wide range of this compound derivatives is still emerging, the broader classes of hydrazones, pyrazoles, and indoles, which can be readily synthesized from this precursor, have shown significant promise in these areas. The 4-iodophenyl moiety is a common feature in many potent kinase inhibitors, suggesting that derivatives of this compound are promising candidates for the development of novel anticancer therapeutics.
Pyrazole Derivatives as Kinase Inhibitors
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. 4-Iodopyrazole, a key intermediate derivable from this compound, serves as a versatile building block for the synthesis of potent kinase inhibitors, particularly targeting the Janus Kinase (JAK) family.
dot
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based derivative.
Experimental Protocol: Synthesis of 4-Iodophenyl-Substituted Pyrazoles
A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine.
-
Synthesis of 1,3-Diketone: A Claisen condensation between an ester and a ketone can be used to synthesize the required 1,3-diketone precursor.
-
Cyclization with this compound: The 1,3-diketone is reacted with this compound hydrochloride in a suitable solvent, such as ethanol or acetic acid. The reaction is typically heated to reflux to drive the condensation and cyclization to completion.
-
Purification: The resulting pyrazole derivative is isolated and purified using techniques like recrystallization or column chromatography.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized pyrazole derivatives against specific kinases (e.g., VEGFR-2, JAKs) can be determined using various commercially available assay kits, often based on principles like FRET or luminescence.
-
Reagent Preparation: The kinase, substrate, ATP, and the test compound are prepared in an appropriate assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence, luminescence) that is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Indole Derivatives via Fischer Indole Synthesis
This compound is an excellent starting material for the synthesis of indole derivatives through the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The resulting indoles can possess a wide range of biological activities, including anticancer properties.
An In-depth Technical Guide to the Safe Handling of 4-Iodophenylhydrazine
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the known hazards and essential safety protocols for 4-Iodophenylhydrazine (CAS No: 13116-27-3), a compound utilized in various chemical syntheses. The following information has been compiled from multiple safety data sheets and chemical databases to ensure a robust and reliable resource.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for proper storage and handling.
| Property | Value | Source |
| CAS Number | 13116-27-3 | [1][2][3] |
| Molecular Formula | C₆H₇IN₂ | [1][2][4] |
| Molecular Weight | 234.04 g/mol | [1][2][4] |
| Appearance | Solid | [1][2] |
| Melting Point | 102-106 °C | [1][2] |
| Flash Point | Not applicable | [1][2] |
| Solubility | Insoluble in water | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and statements according to the Globally Harmonized System (GHS).
GHS Hazard Classifications
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Skin Sensitization | 1 |
| Specific target organ toxicity — Single exposure | 3 (Respiratory system) |
Hazard Statements (H-Statements)
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye Protection | Eyeshields, Faceshields, Tight-sealing safety goggles |
| Hand Protection | Protective gloves |
| Respiratory Protection | Dust mask type N95 (US) or equivalent |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to prevent accidents and exposure.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Avoid contact with skin and eyes.[6]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7]
-
Some sources indicate the material is light and air-sensitive; storing under an inert atmosphere is recommended.[3]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[3][10] Do NOT induce vomiting.[3][7] |
| If on Skin | Wash with plenty of soap and water.[3][10] If skin irritation or rash occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3][10] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[3][10] Call a POISON CENTER or doctor/physician if you feel unwell.[3][10] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10] If eye irritation persists, get medical advice/attention.[3][10] |
Spill and Disposal Procedures
Accidental Release Measures:
-
Evacuate personnel to safe areas.[7]
-
Sweep up and shovel into suitable containers for disposal.[3][7][9]
-
Do not let the product enter drains.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Experimental Protocols: Safe Handling Workflow
While specific experimental protocols for safety testing of this compound are not publicly available, a generalized workflow for the safe handling of this and other hazardous chemicals is essential. The following diagram illustrates a logical sequence of operations to minimize risk.
Caption: Safe handling workflow for this compound.
References
- 1. 4-ヨードフェニルヒドラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-碘苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. (4-Iodophenyl)hydrazine hydrochloride [chemdict.com]
Methodological & Application
Application Notes and Protocols for Fischer Indole Synthesis Using 4-Iodophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] This method involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone.[1][2] This document provides a detailed protocol for the Fischer indole synthesis using 4-iodophenylhydrazine hydrochloride as the starting material to produce various 6-iodoindole derivatives. The presence of the iodine atom at the C6-position of the indole ring offers a valuable handle for further functionalization through various cross-coupling reactions, making these products versatile intermediates in drug discovery and development.
Reaction Principle and Signaling Pathway
The Fischer indole synthesis proceeds through a series of well-established steps. The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, or Lewis acids like zinc chloride or boron trifluoride.[1]
The generally accepted mechanism involves the following key transformations:
-
Hydrazone Formation: The initial step is the condensation of this compound with a ketone to form the corresponding 4-iodophenylhydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate then cyclizes and, following the elimination of an ammonia molecule, aromatizes to yield the final indole product.[1]
Experimental Protocols
This section details the synthesis of various 6-iodoindole derivatives starting from this compound hydrochloride and different ketones.
Materials and Equipment
-
This compound hydrochloride
-
Acetone
-
2-Butanone
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware and equipment
General Procedure for the Synthesis of 6-Iodoindoles
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound hydrochloride (1.0 eq) and the respective ketone (1.1 - 1.5 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to ensure proper stirring of the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for the specified time (see Table 1). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 6-iodoindole derivative.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 6-iodoindoles using the general protocol described above.
| Product Name | Ketone | Molar Ratio (Hydrazine:Ketone) | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
| 6-Iodo-2-methyl-1H-indole | Acetone | 1 : 1.2 | Glacial Acetic Acid | 4 | 75-85 |
| 6-Iodo-2,3-dimethyl-1H-indole | 2-Butanone | 1 : 1.2 | Glacial Acetic Acid | 5 | 70-80 |
| 6-Iodo-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | 1 : 1.1 | Glacial Acetic Acid | 3 | 80-90 |
Note: Yields are based on isolated and purified products and may vary depending on the specific reaction scale and conditions.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Fischer indole synthesis of 6-iodoindoles.
References
Application Notes and Protocols for 4-Iodophenylhydrazine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-iodophenylhydrazine in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for analogous aryl iodides and provide a strong starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For substrates like this compound, the reactive carbon-iodine bond readily participates in the catalytic cycle, making it an excellent candidate for a variety of transformations, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the construction of biaryl, vinyl, amino, and alkynyl-substituted phenylhydrazine derivatives, which are important scaffolds in medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[2] This reaction is particularly useful for synthesizing biaryl hydrazine derivatives.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling with this compound.
Experimental Protocol: Synthesis of a 4-Arylphenylhydrazine Derivative
This protocol is adapted from a standard Suzuki-Miyaura coupling of aryl iodides.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF/Ethanol)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 3:1 DMF/EtOH).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Quantitative Data (Exemplary)
The following table presents hypothetical data for the Suzuki-Miyaura coupling based on typical yields for similar substrates.
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 85 |
| 2 | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 6 | 95 |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable method for the vinylation of this compound.[3]
General Reaction Scheme:
Caption: General scheme of the Heck reaction with this compound.
Experimental Protocol: Synthesis of Methyl (E)-3-(4-hydrazinylphenyl)acrylate
This protocol is based on the Heck reaction of iodobenzene with methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Add the solvent (e.g., DMF) and triethylamine (1.5 equiv.).
-
Add methyl acrylate (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 4-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Quantitative Data (Exemplary)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 78 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 72 |
| 3 | Pd/C (5) | - | NaOAc (2) | NMP | 120 | 10 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[4] This reaction can be used to synthesize N-aryl-substituted phenylhydrazines.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination with this compound.
Experimental Protocol: Synthesis of 1-(4-Morpholinophenyl)hydrazine
This protocol is adapted for the amination of aryl iodides with morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a glovebox-dried Schlenk tube, add the palladium pre-catalyst (0.01-0.02 equiv.) and the base (1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the solvent (e.g., toluene).
-
Add morpholine (1.2 equiv.).
-
Seal the tube and heat the mixture to 80-110 °C for 1-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Quantitative Data (Exemplary)
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 4 | 90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 88 |
| 3 | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 12 | 93 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[5] This is a key reaction for synthesizing arylalkynyl hydrazines.
General Reaction Scheme:
References
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 4-Iodophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, which typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]
This document provides detailed application notes and protocols for the Sonogashira coupling of 4-iodophenylhydrazine with various terminal alkynes. The resulting (4-(alkynyl)phenyl)hydrazine derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates targeting a variety of diseases, including cancer, inflammation, and central nervous system disorders.[3][4]
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide (this compound).
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.
-
Transmetalation: The acetylenic group is transferred from the copper acetylide to the palladium(II) complex.
-
Reductive Elimination: The final coupled product is formed, and the palladium(0) catalyst is regenerated.
A copper-free variant of the Sonogashira reaction also exists to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[1]
General Experimental Workflow
The following diagram illustrates a typical workflow for the Sonogashira coupling of this compound with a terminal alkyne, followed by purification.
Caption: Generalized workflow for the Sonogashira coupling experiment.
Experimental Protocols
The following protocols provide detailed methodologies for the Sonogashira coupling of this compound with representative terminal alkynes.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound hydrochloride
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound hydrochloride (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).
-
Add a mixture of anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-(phenylethynyl)phenyl)hydrazine.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Propargyl Alcohol
Materials:
-
This compound
-
Propargyl alcohol
-
Palladium on carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Degassed water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and propargyl alcohol (1.2 mmol) in degassed water (10 mL).
-
Add potassium carbonate (2.0 mmol) and 10% Pd/C (5 mol%).
-
Heat the reaction mixture to 70 °C and stir for 12 hours under an argon atmosphere.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 3-(4-hydrazinylphenyl)prop-2-yn-1-ol.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF/DMF | 65 | 4-6 | 85-95 |
| 2 | Propargyl alcohol | 10% Pd/C | K₂CO₃ | Water | 70 | 12 | 70-80 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 | 8 | 80-90 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 12 | 90-98 |
| 5 | 2-Methyl-3-butyn-2-ol | PdCl₂(dppf) / CuI | DBU | Acetonitrile | 90 | 6 | 88-96 |
Applications in Drug Development
The (4-(alkynyl)phenyl)hydrazine products from the Sonogashira coupling are valuable precursors for the synthesis of indole-based pharmacophores, primarily through the Fischer indole synthesis.[6] The indole nucleus is a key structural motif in many biologically active compounds and approved drugs.[3]
Fischer Indole Synthesis Workflow
The resulting aryl hydrazines can be directly used in the Fischer indole synthesis by reacting them with an aldehyde or ketone under acidic conditions to form the corresponding indole.[6]
Caption: From Sonogashira product to drug development.
Therapeutic Targets of Indole Derivatives
Indole-based compounds have been developed to target a wide range of biological pathways implicated in various diseases. For example, indole derivatives have shown efficacy as:
-
Anticancer Agents: By inhibiting protein kinases (e.g., EGFR, VEGFR-2), tubulin polymerization, or acting as topoisomerase inhibitors.[3][7][8][9]
-
Anti-inflammatory Agents: Through the inhibition of enzymes like COX-1 and COX-2.
-
Antimigraine Drugs: The triptan class of drugs is often synthesized using the Fischer indole method.[6]
The ability to introduce diverse alkyne functionalities via the Sonogashira coupling allows for the synthesis of a vast library of indole derivatives for screening and optimization in drug discovery programs. This highlights the importance of the Sonogashira coupling of this compound as a foundational step in the development of novel therapeutics.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and in silico studies of indole-tethered pyrazoline derivatives as anticancer agents targeting topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Indoles from 4-Iodophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted indoles utilizing 4-iodophenylhydrazine as a versatile starting material. The primary focus is on the Fischer indole synthesis, a robust and widely applicable method for constructing the indole nucleus. The resulting 6-iodoindole derivatives are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and other therapeutic agents. This document includes a summary of quantitative data, detailed experimental protocols, a workflow for the synthesis, and a representative signaling pathway illustrating the potential mechanism of action of these compounds.
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structure allows for diverse biological activities, making it a cornerstone in drug discovery. The synthesis of specifically substituted indoles is crucial for developing novel therapeutic agents. This compound is a valuable precursor for generating 6-iodoindole derivatives, which can serve as key intermediates for further functionalization or as biologically active molecules themselves. The iodine atom provides a handle for various cross-coupling reactions, further expanding the accessible chemical space. The Fischer indole synthesis, a classic and reliable method, proceeds by the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[1][2][3]
Data Presentation
The following table summarizes representative quantitative data for the Fischer indole synthesis of various substituted 6-iodoindoles from this compound.
| Product | Carbonyl Compound | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2,3-Dimethyl-6-iodo-1H-indole | Butan-2-one | Acetic Acid | 2 | Reflux | ~85-95 | [4] |
| 6-Iodo-2-methyl-1H-indole | Acetone | Acetic Acid | 0.75 | Reflux | 50 | [5] |
| 6-Iodo-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Acetic Acid | 1 | Reflux | ~85-98 | [4][6] |
| 6-Iodo-2-phenyl-1H-indole | Acetophenone | Zinc Chloride | 0.1 | 170 | 72-80 | [7] |
| 2,3,3-Trimethyl-6-iodo-3H-indole | Isopropyl methyl ketone | Acetic Acid | 2.25 | Reflux | ~85-95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Acetic Acid[4][6]
This protocol describes the synthesis of 6-iodo-substituted indoles from this compound and a suitable ketone or aldehyde using acetic acid as both the solvent and catalyst.
Materials:
-
This compound hydrochloride
-
Ketone or aldehyde (e.g., butan-2-one, acetone, cyclohexanone)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 mmol), the corresponding ketone or aldehyde (1.0 mmol), and glacial acetic acid (5 mL).
-
The reaction mixture is stirred and heated to reflux for the time indicated in the data table (typically 1-3 hours).
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully neutralized with a 1 M NaOH solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-iodoindole derivative.
Protocol 2: Fischer Indole Synthesis using Zinc Chloride (Lewis Acid Catalyst)[7]
This protocol is suitable for the synthesis of 6-iodo-2-phenyl-1H-indole from the phenylhydrazone of acetophenone.
Materials:
-
Acetophenone-(4-iodophenyl)hydrazone (prepared separately)[7]
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sand
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a beaker, intimately mix acetophenone-(4-iodophenyl)hydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g).
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.
-
After the mass liquefies (3-4 minutes) and white fumes evolve, remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude product, and boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot mixture with activated charcoal and filter.
-
Wash the sand and charcoal with hot ethanol.
-
Cool the combined filtrates to room temperature to crystallize the product.
-
Collect the 6-iodo-2-phenyl-1H-indole by filtration.
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer Indole Synthesis.
General Experimental Workflow
Caption: A general workflow for the synthesis of substituted indoles.
Representative Signaling Pathway
Many indole derivatives exhibit their biological activity by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[8] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a major target for anticancer drug development.[9][10][11] 6-Iodoindole derivatives have shown potential as kinase inhibitors, including targeting kinases like DYRK1A which can influence downstream signaling.[12][13] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 6-iodoindole.
Conclusion
This compound is a readily accessible and highly useful starting material for the synthesis of a variety of substituted 6-iodoindoles. The Fischer indole synthesis provides a straightforward and efficient method for this transformation. The resulting 6-iodoindole derivatives are valuable scaffolds in medicinal chemistry, with demonstrated potential as kinase inhibitors for the development of novel therapeutics, particularly in oncology. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.
References
- 1. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodophenylhydrazine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-iodophenylhydrazine in preparing key pharmaceutical intermediates. The protocols outlined below focus on its application in the Fischer indole synthesis, the synthesis of pyrazole and pyridazinone derivatives, which are pivotal scaffolds in numerous therapeutic agents.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized as a precursor for the synthesis of various heterocyclic compounds. The presence of the iodine atom at the 4-position of the phenyl ring offers a strategic advantage for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery. This document details its application in constructing indole, pyrazole, and pyridazinone cores, which are prevalent in a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Key Applications and Experimental Protocols
Fischer Indole Synthesis of 6-Iodoindoles
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] The reaction with this compound typically yields 6-iodoindoles, which are valuable intermediates for further elaboration.
Experimental Protocol: Synthesis of 6-Iodoindole
This protocol describes the synthesis of the parent 6-iodoindole from this compound and a suitable acetaldehyde equivalent.
-
Step 1: Formation of the Hydrazone. In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add the carbonyl compound, for instance, acetaldehyde dimethyl acetal (1.1 equivalents). The reaction mixture is typically stirred at room temperature for 1-2 hours to form the corresponding 4-iodophenylhydrazone.[2] The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Step 2: Indolization. To the solution containing the hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄).[2][3] The reaction mixture is then heated to an elevated temperature, typically ranging from 80 to 150 °C, for several hours.[2] The progress of the cyclization is monitored by TLC.
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude 6-iodoindole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data:
| Product Name | Starting Materials | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) |
| 6-Iodoindole | This compound, Acetaldehyde dimethyl acetal | Polyphosphoric Acid | 4 h | 65-75 | 98-100 |
Note: Yields and reaction conditions may vary depending on the specific carbonyl partner and catalyst used.
Synthesis of 1-(4-Iodophenyl)pyrazoles
Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The synthesis of 1-(4-iodophenyl)pyrazoles is commonly achieved through the condensation of this compound with a 1,3-dicarbonyl compound.[6]
Experimental Protocol: Synthesis of 1-(4-Iodophenyl)-3-methyl-5-pyrazolone
This protocol describes the synthesis of a pyrazolone intermediate from this compound and ethyl acetoacetate.
-
Step 1: Condensation and Cyclization. In a round-bottom flask, a mixture of this compound (1 equivalent) and ethyl acetoacetate (1 equivalent) is prepared.[6][7] The reaction can be carried out neat or in a solvent such as ethanol or glacial acetic acid.[8] The mixture is then heated under reflux for a period of 2-4 hours. The reaction progress is monitored by TLC.
-
Step 2: Work-up and Purification. After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 1-(4-iodophenyl)-3-methyl-5-pyrazolone.[6]
Quantitative Data:
| Product Name | Starting Materials | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 1-(4-Iodophenyl)-3-methyl-5-pyrazolone | This compound, Ethyl acetoacetate | Glacial Acetic Acid | 3 h | 80-90 | 178-180 |
Note: The use of glacial acetic acid as a solvent and catalyst can improve the reaction rate and yield.[8]
Japp-Klingemann Reaction for Arylhydrazone Synthesis
The Japp-Klingemann reaction is a powerful method for the synthesis of arylhydrazones from β-keto-acids or their esters and aryldiazonium salts.[9][10] The resulting hydrazones are versatile intermediates that can be cyclized to form various heterocyclic systems, including indoles (via Fischer indole synthesis) and pyrazoles.[9] Although this reaction typically starts from an aniline to form the diazonium salt, this compound can be used in subsequent steps. A common route involves the diazotization of 4-iodoaniline.
Experimental Protocol: Japp-Klingemann Reaction to form an Arylhydrazone
This protocol describes the formation of an arylhydrazone from 4-iodoaniline, which can then be used to synthesize various heterocyclic pharmaceutical intermediates.
-
Step 1: Diazotization of 4-Iodoaniline. 4-Iodoaniline (1 equivalent) is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1 equivalent) in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is usually indicated by a color change.
-
Step 2: Coupling with a β-Keto-ester. In a separate flask, the β-keto-ester (e.g., ethyl 2-methylacetoacetate) (1 equivalent) is dissolved in a suitable solvent like ethanol, and a base such as sodium acetate is added. The solution is cooled to 0-5 °C.
-
Step 3: Japp-Klingemann Reaction. The freshly prepared cold solution of the 4-iodophenyl diazonium salt is added slowly to the stirred solution of the β-keto-ester. The reaction mixture is typically stirred at low temperature for several hours. The reaction often results in the cleavage of an acyl or carboxyl group to form the corresponding arylhydrazone.[9]
-
Step 4: Work-up and Purification. The product, an arylhydrazone of a dicarbonyl compound, often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water, and then purified by recrystallization.
Quantitative Data:
| Product Type | Starting Materials | Key Reagent | Typical Yield (%) |
| Arylhydrazone | 4-Iodoaniline, Ethyl 2-methylacetoacetate | Sodium Nitrite | 70-85 |
Note: The resulting arylhydrazone can be subsequently cyclized to form various heterocyclic compounds.
Synthesis of 4-(4-Iodophenyl)pyridazin-3(2H)-ones
Pyridazinone derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[11] The synthesis of 4-(4-iodophenyl)pyridazin-3(2H)-ones can be achieved through the condensation of a β-(4-iodobenzoyl)propionic acid with hydrazine.
Experimental Protocol: Synthesis of 6-Aryl-4-(4-iodophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines a general procedure for the synthesis of a dihydropyridazinone derivative.
-
Step 1: Synthesis of β-(4-Iodobenzoyl)propionic Acid. This intermediate can be prepared via a Friedel-Crafts acylation of benzene with 4-iodobenzoyl chloride and succinic anhydride, followed by reduction.
-
Step 2: Condensation with Hydrazine. The β-(4-iodobenzoyl)propionic acid derivative (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid. Hydrazine hydrate (1.2 equivalents) is then added to the solution.
-
Step 3: Cyclization. The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by TLC. During this step, condensation and subsequent intramolecular cyclization occur to form the pyridazinone ring.
-
Step 4: Work-up and Purification. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent to afford the desired 6-aryl-4-(4-iodophenyl)-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data:
| Product Name | Starting Materials | Reaction Time | Yield (%) |
| 6-Aryl-4-(4-iodophenyl)-4,5-dihydropyridazin-3(2H)-one | β-(4-Iodobenzoyl)propionic acid derivative, Hydrazine hydrate | 6 h | 70-80 |
Note: The specific aryl group at the 6-position will depend on the starting β-aroylpropionic acid.
Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and hematopoiesis.[12][13] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[12][14] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
Many potent JAK inhibitors feature a pyrazole core.[14] The 1-(4-iodophenyl)pyrazole scaffold serves as a key building block in the synthesis of such inhibitors. The iodine atom provides a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to append various aryl or heteroaryl groups. These modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the inhibitors.[14]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds that are important intermediates in the pharmaceutical industry. The protocols and data presented herein demonstrate its utility in the Fischer indole synthesis, and the preparation of pyrazole and pyridazinone derivatives. The strategic placement of the iodine atom allows for extensive derivatization, making it a key reagent in the development of novel therapeutic agents, particularly in the area of kinase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide for the Preparation of 4-Iodophenylhydrazine Hydrochloride
Introduction
4-Iodophenylhydrazine hydrochloride is a valuable arylhydrazine derivative widely utilized as a precursor in organic synthesis. Its primary application lies in the Fischer indole synthesis, a robust method for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The presence of the iodo-substituent on the phenyl ring offers a versatile handle for further functionalization through cross-coupling reactions, making it a key building block for creating complex, substituted indole libraries for drug discovery and development.
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound hydrochloride from 4-iodoaniline. The procedure involves a classical two-step reaction sequence: the diazotization of the primary aromatic amine followed by the reduction of the resulting diazonium salt.
Reaction Scheme
The overall synthesis can be depicted in two main stages:
-
Diazotization: 4-Iodoaniline is converted to 4-iodobenzenediazonium chloride using sodium nitrite and hydrochloric acid at low temperatures.
-
Reduction: The intermediate diazonium salt is then reduced, typically using stannous chloride (tin(II) chloride) in concentrated hydrochloric acid, to yield the final product, this compound hydrochloride.

Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.[3][4] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Materials and Reagents:
-
4-Iodoaniline (C₆H₆IN)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
-
Buchner Funnel and Flask
-
Filter Paper
-
Magnetic Stirrer and Stir Bar
-
Beakers and Erlenmeyer Flasks
-
Round-bottom Flask
Procedure:
Step 1: Preparation of the Diazonium Salt Solution (Diazotization)
-
In a 500 mL beaker, dissolve 21.9 g (0.1 mol) of 4-iodoaniline in 60 mL of concentrated hydrochloric acid and 60 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. The hydrochloride salt of 4-iodoaniline may precipitate as a fine slurry.
-
In a separate 100 mL beaker, prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 25 mL of water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred 4-iodoaniline slurry over 20-30 minutes. Maintain the temperature of the reaction mixture strictly between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution of 4-iodobenzenediazonium chloride should be kept cold for the next step.
Step 2: Reduction of the Diazonium Salt
-
In a separate 1 L beaker, prepare the reducing solution by dissolving 56.4 g (0.25 mol) of stannous chloride dihydrate in 100 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained and cool it to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the stirred stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature does not rise above 10 °C.
-
A thick, crystalline precipitate of this compound hydrochloride should form during the addition.
-
Once the addition is complete, allow the mixture to stand in the ice bath for 1 hour with occasional stirring to ensure complete precipitation.
Step 3: Isolation and Purification
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of ice-cold concentrated hydrochloric acid to remove any unreacted starting materials or byproducts.
-
Press the solid as dry as possible on the funnel.
-
Transfer the crude product to a watch glass or drying dish and dry it in a vacuum desiccator over potassium hydroxide (KOH) pellets. The product should be a white to off-white or pinkish crystalline solid.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Reactant / Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 21.9 | 0.1 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.2 | 0.105 | 1.05 |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 56.4 | 0.25 | 2.5 |
| Product: this compound HCl | C₆H₇IN₂·HCl | 270.50 | - | - | Theoretical Yield: ~27.05 g |
Note: The typical yield for this type of reaction is in the range of 75-85%.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.
Caption: Workflow for the synthesis of this compound HCl.
Safety and Handling Precautions
This compound hydrochloride and its precursors are hazardous chemicals that require careful handling.
-
Hazard Identification: This compound is toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It may also cause respiratory irritation.[5][6] Phenylhydrazine compounds are considered potential occupational carcinogens.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (tight-sealing), and chemical-resistant gloves.[8][9] All operations must be conducted within a certified chemical fume hood.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or fumes.[9] Wash hands thoroughly after handling.[7][9] Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, locked up and away from strong oxidizing agents.[5][9]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: If swallowed, rinse your mouth and immediately call a poison center or doctor.[9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[9]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. (4-Iodophenyl)hydrazine hydrochloride [chemdict.com]
- 6. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. riccachemical.com [riccachemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Application of 4-Iodophenylhydrazine in the Synthesis of Bioactive Heterocycles
Application Note & Protocols for Researchers
Abstract
4-Iodophenylhydrazine serves as a pivotal and versatile precursor in the synthesis of a wide array of bioactive heterocyclic compounds. Its unique structure, featuring a reactive hydrazine moiety and an iodine-substituted phenyl ring, allows for the construction of complex molecular architectures. The presence of the iodine atom is particularly advantageous, providing a reactive handle for subsequent post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to generate diverse compound libraries. This document details the application of this compound in the synthesis of two major classes of bioactive heterocycles: indoles and pyrazoles. Detailed protocols, quantitative biological data, and reaction pathway visualizations are provided for researchers in medicinal chemistry and drug development.
Synthesis of Bioactive 6-Iodoindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable chemical reaction for producing the indole heterocyclic system.[1] The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine derivative with an aldehyde or ketone.[1][2] Using this compound as the starting material regioselectively yields 6-iodoindole derivatives, which are valuable intermediates for synthesizing compounds with significant therapeutic potential, particularly in oncology.[3][4] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer agents.[4]
The general workflow for this synthesis involves the formation of a phenylhydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[1][6]
Biological Activity Data: Anticancer Properties of Indole Derivatives
Indole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which arrests the cell cycle in the G2/M phase.[3] The table below presents representative data for indole-based compounds against various human cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Indole-Chalcone Derivative | NCI-60 Panel (Avg.) | < 0.004 | Tubulin Polymerization Inhibitor |
| Benzimidazole-Indole Hybrid | Various Cancer Lines | 0.05 | Tubulin Polymerization Inhibitor |
| Pyrazolo[4,3-b]indoles | A549 (Lung) | 0.58 - 2.41 | Topoisomerase I Inhibitor |
| Pyrazolo[4,3-b]indoles | HCT-116 (Colon) | 0.58 - 2.41 | Topoisomerase I Inhibitor |
| Pyrazolo[4,3-b]indoles | MCF-7 (Breast) | 0.58 - 2.41 | Topoisomerase I Inhibitor |
| Data is representative of the general class of bioactive indoles and their hybrids.[3] |
Experimental Protocol: Synthesis of 2,3,3-trimethyl-6-iodo-3H-indole
This protocol describes a representative Fischer indole synthesis using this compound hydrochloride and isopropyl methyl ketone.
Materials:
-
This compound hydrochloride
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH), 1 M solution
-
Chloroform (or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Toluene-Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound hydrochloride (1 equivalent) and isopropyl methyl ketone (1.1 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent and acid catalyst. The amount should be sufficient to dissolve the reactants upon warming.
-
Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by slowly adding 1 M NaOH solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x volume of the aqueous layer).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the resulting residue by silica gel column chromatography to yield the pure 2,3,3-trimethyl-6-iodo-3H-indole.[7]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Synthesis of Bioactive 1-(4-Iodophenyl)pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a prominent scaffold in medicinal chemistry.[5][8] They are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][8][9] The synthesis of 1,3,5-trisubstituted pyrazoles is commonly achieved through the condensation reaction of a substituted hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone (chalcone) or a β-diketone.[10][11] The use of this compound leads to the formation of 1-(4-Iodophenyl)pyrazole derivatives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. srrjournals.com [srrjournals.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Arylation using 4-Iodophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylation reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-nitrogen bonds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various arylating agents, 4-iodophenylhydrazine serves as a valuable building block, enabling the introduction of a functionalized phenylhydrazine moiety onto a variety of nitrogen-containing substrates. This application note provides detailed protocols and reaction conditions for the N-arylation of amines, amides, and other nitrogen nucleophiles using this compound, primarily focusing on palladium- and copper-catalyzed cross-coupling methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation.
The protocols and data presented herein are compiled from established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
General Reaction Scheme
The N-arylation of a nitrogen-containing nucleophile (Nu-H) with this compound proceeds via a transition metal-catalyzed cross-coupling reaction, leading to the formation of a new C-N bond.
Caption: General workflow for N-arylation using this compound.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in combination with a phosphine ligand and a base. This methodology is known for its broad substrate scope and functional group tolerance. While specific examples detailing the use of this compound as the arylating agent are not abundant in the literature, the general principles of the Buchwald-Hartwig reaction are applicable. The reaction of aryl halides with arylhydrazines to form diaryl hydrazines has been reported, suggesting the feasibility of this transformation.
General Protocol for Buchwald-Hartwig N-Arylation of an Aniline with this compound
This protocol is a representative procedure based on established methods for the N-arylation of anilines with aryl iodides.
Materials:
-
This compound
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2 times the moles of Pd), and the base (1.4-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aniline derivative (1.0-1.2 equivalents).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Representative Reaction Conditions for Palladium-Catalyzed N-Arylation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various nitrogen nucleophiles with aryl iodides. These conditions can be adapted for reactions with this compound.
| Nucleophile | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amines | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-95 |
| Secondary Amines | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | 65-90 |
| Amides | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 60-85 |
| Azoles | Pd(OAc)₂ (5) | DavePhos (10) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 50-80 |
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[2] While traditionally requiring harsh reaction conditions, modern protocols often employ copper(I) salts with ligands, allowing the reaction to proceed under milder temperatures.[1] This method is particularly useful for the N-arylation of amides and nitrogen heterocycles.[3]
General Protocol for Ullmann-type N-Arylation of an Amide with this compound
This protocol is a representative procedure based on established methods for the copper-catalyzed N-arylation of amides with aryl iodides.
Materials:
-
This compound
-
Amide derivative
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amide derivative (1.2 equivalents).
-
Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 100-140 °C) for the specified time (typically 12-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Representative Reaction Conditions for Copper-Catalyzed N-Arylation
The following table summarizes typical reaction conditions for the Ullmann condensation of various nitrogen nucleophiles with aryl iodides. These conditions can be adapted for reactions with this compound.
| Nucleophile | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Anilines | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 60-85 |
| Amides | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ (2.0) | Dioxane | 110 | 24-48 | 70-95 |
| Imidazoles | CuI (10) | None | K₂CO₃ (2.0) | DMSO | 130 | 12-24 | 65-90 |
| Indoles | CuI (5) | L-Proline (10) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 75-95 |
Logical Relationship of Reaction Components
The success of the N-arylation reaction depends on the interplay of several key components. The following diagram illustrates the logical relationship between the reactants, catalyst system, and reaction conditions.
Caption: Interplay of components in N-arylation reactions.
Conclusion
The N-arylation of nitrogen-containing compounds using this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and development. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation provide effective, albeit complementary, approaches to achieve this transformation. The choice of catalytic system, ligand, base, and solvent should be carefully optimized for each specific substrate combination to achieve the desired outcome with high efficiency. The protocols and data presented in these application notes serve as a starting point for the development of robust and scalable synthetic routes to novel N-aryl hydrazine derivatives.
References
The Versatility of 4-Iodophenylhydrazine in the Synthesis of Novel Organic Compounds: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 4-Iodophenylhydrazine has emerged as a pivotal building block in organic synthesis, enabling the development of a diverse array of novel organic compounds with significant potential in medicinal chemistry and materials science. This versatile reagent serves as a key precursor for the synthesis of various heterocyclic systems, most notably indoles and pyrazoles, which form the core of many biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic utility of this compound.
Introduction to this compound
This compound is an aromatic hydrazine derivative characterized by the presence of an iodine atom at the para position of the phenyl ring. This iodine atom provides a reactive handle for further functionalization through various cross-coupling reactions, significantly expanding the molecular diversity of the resulting compounds. The primary applications of this compound lie in its utility as a precursor in the Fischer indole synthesis and in the construction of pyrazole-based heterocycles. These scaffolds are of immense interest due to their prevalence in pharmaceuticals and other functional organic materials.
Application 1: Fischer Indole Synthesis of 6-Iodoindoles
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds.[1][2] When this compound is reacted with an appropriate ketone or aldehyde under acidic conditions, it readily undergoes cyclization to form 6-iodoindole derivatives. The resulting 6-iodoindole scaffold can be further modified at the iodine position, making it a valuable intermediate in the synthesis of complex indole alkaloids and drug candidates.
Experimental Workflow: Fischer Indole Synthesis
References
Troubleshooting & Optimization
troubleshooting low yield in Fischer indole synthesis with 4-Iodophenylhydrazine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Fischer indole synthesis, with a specific focus on reactions involving 4-iodophenylhydrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of iodo-substituted indoles and offers step-by-step solutions.
Question: My Fischer indole synthesis using this compound and a ketone (e.g., cyclohexanone) is resulting in a very low yield (<20%). What are the primary causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis, particularly with substituted phenylhydrazines, are a common challenge. The reaction is highly sensitive to various parameters.[1][2][3] The electron-withdrawing nature of the iodine substituent on the phenylhydrazine ring can hinder the reaction, making optimization crucial.[4][5] Here is a systematic approach to troubleshoot the issue:
-
Purity of Starting Materials:
-
Issue: Impurities in either the this compound or the carbonyl compound can lead to significant side reactions, reducing the yield of the desired indole.[1]
-
Solution: Ensure the this compound is pure; if it is old or discolored, consider recrystallization or purification by column chromatography. Use a freshly distilled or high-purity ketone/aldehyde.
-
-
Reaction Conditions: Acid Catalyst and Temperature:
-
Issue: The choice of acid catalyst and reaction temperature are the most critical factors.[6][7] An acid that is too strong or a temperature that is too high can cause decomposition of the starting material or the product, leading to the formation of intractable tars and polymers.[6] Conversely, conditions that are too mild may result in an incomplete reaction.[6]
-
Solution: A systematic optimization of the acid catalyst and temperature is recommended. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[6] Start with milder conditions and gradually increase the temperature.[6] Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[1][6]
-
-
Hydrazone Formation and Stability:
-
Issue: The intermediate phenylhydrazone may be unstable and decompose before cyclization.[6]
-
Solution: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[6][8] This is often achieved by mixing the this compound and the ketone in a solvent like acetic acid or ethanol and then adding the cyclizing acid catalyst.[8]
-
-
Side Reactions:
-
Issue: Besides tar formation, competing side reactions can lower the yield. One major side reaction is the heterolytic cleavage of the N-N bond, which can be favored by certain electronic factors.[9]
-
Solution: Milder reaction conditions (lowest effective temperature and mildest possible acid) can help minimize these side reactions.[6]
-
Question: I am observing significant tar/polymer formation in my reaction flask. How can I prevent this?
Answer:
Tar formation is a frequent problem in Fischer indole synthesis, often caused by overly harsh reaction conditions.[6]
-
Reduce Temperature: High temperatures are a primary cause of polymerization and tarring.[6] Determine the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
Change Acid Catalyst: Very strong Brønsted acids (like concentrated H₂SO₄) or Lewis acids can promote side reactions.[6] Experiment with alternatives like polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), or zinc chloride (ZnCl₂).[10]
-
Solvent Choice: The choice of solvent can influence the reaction. Acetic acid is commonly used as both a solvent and a catalyst.[7] High-boiling point solvents should be used with caution to avoid excessively high temperatures.
Frequently Asked Questions (FAQs)
Q1: How does the iodine substituent on the phenylhydrazine ring affect the Fischer indole synthesis?
A1: The iodine atom is an electron-withdrawing group, which deactivates the aromatic ring. This can slow down the key[11][11]-sigmatropic rearrangement step of the mechanism, which is facilitated by an electron-rich aniline moiety.[5] Consequently, reactions with this compound often require more forcing conditions (higher temperatures or stronger acids) compared to reactions with unsubstituted or electron-rich phenylhydrazines.[4]
Q2: Which acid catalyst is best for synthesizing 6-iodoindoles?
A2: There is no single "best" catalyst, as the optimal choice is substrate-dependent.[6] However, a good starting point for the less reactive this compound is polyphosphoric acid (PPA) or a mixture of acetic acid and a stronger acid like sulfuric acid.[6][10] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃·OEt₂) are also effective catalysts for this reaction.[10][12] It is highly recommended to screen a few different catalysts to find the optimal one for your specific carbonyl compound.
Q3: Can I perform this reaction as a one-pot procedure?
A3: Yes, a one-pot procedure is often preferred.[8] In this approach, the this compound and the carbonyl compound are mixed in a suitable solvent (e.g., acetic acid, ethanol, or toluene), and the acid catalyst for the indolization is added directly. This avoids the need to isolate the potentially unstable hydrazone intermediate, which can improve the overall yield.[6]
Q4: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I purify my iodoindole?
A4: Purification of indoles from Fischer synthesis can be challenging.[1] The common impurities include:
-
Unreacted this compound.[11]
-
Unreacted ketone or aldehyde.[11]
-
Products from side reactions.[11]
-
Polymeric or oxidized materials, which often appear as streaks on the TLC plate.[11]
Purification Strategy:
-
Aqueous Workup: First, perform a liquid-liquid extraction. Wash the organic layer containing the crude product with a mild acid (e.g., 1M HCl) to remove any basic unreacted hydrazine, followed by a wash with saturated sodium bicarbonate to remove acidic residues.[11]
-
Column Chromatography: This is the most effective method for purification.[1]
-
Stationary Phase: Standard silica gel is usually sufficient.[11]
-
Eluent: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.
-
Acid Sensitivity: Indoles can be sensitive to the acidic nature of silica gel, leading to degradation on the column. If you observe streaking or product loss, consider deactivating the silica by flushing the column with an eluent containing 1% triethylamine before loading your sample.[11] Alternatively, using neutral alumina as the stationary phase can be a good option for acid-sensitive indoles.[11]
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of Fischer indole synthesis, providing a general guide for optimization.
| Parameter | Condition 1 | Effect on Yield | Condition 2 | Effect on Yield | Rationale & Citation |
| Acid Catalyst | Strong Brønsted Acid (e.g., H₂SO₄) | Variable; can cause decomposition | Lewis Acid (e.g., ZnCl₂) | Often provides good yields | The choice of acid is critical and substrate-dependent. Strong acids can lead to tar formation, while Lewis acids can effectively catalyze the reaction.[6][10] |
| Polyphosphoric Acid (PPA) | Often effective for less reactive substrates | Acetic Acid (AcOH) | Milder; may require higher temperatures | PPA is a strong dehydrating agent and acid, useful for challenging cyclizations. Acetic acid can serve as both a solvent and a mild catalyst.[6][7] | |
| Temperature | Low Temperature (e.g., 50-80 °C) | May lead to incomplete reaction | High Temperature (e.g., >110 °C) | Can cause tar/resin formation | The optimal temperature is a balance between reaction rate and stability of reactants and products.[6] |
| Reaction Mode | Two-step (Hydrazone isolation) | Can lose yield if hydrazone is unstable | One-pot (in situ hydrazone formation) | Often improves yield by avoiding isolation | A one-pot synthesis is advisable if the hydrazone intermediate is unstable.[6][8] |
| Solvent | Acetic Acid | Acts as co-catalyst and solvent | High-boiling non-polar (e.g., Toluene) | Allows for azeotropic water removal | The solvent can influence reaction rate and side product formation.[7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Iodo-1,2,3,4-tetrahydrocarbazole
This protocol is a general procedure for the reaction of this compound with cyclohexanone.
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Once the starting material is consumed (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture onto crushed ice with vigorous stirring. The product will often precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) or by recrystallization.
Protocol 2: Two-Step Synthesis using Polyphosphoric Acid (PPA)
This protocol involves the formation and isolation of the hydrazone before indolization.
Procedure:
-
Step 1: Hydrazone Formation
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[1]
-
Add the carbonyl compound (e.g., acetophenone, 1 equivalent) dropwise with stirring.[1]
-
Stir the mixture at room temperature for 1-2 hours or until TLC indicates the complete consumption of the hydrazine.
-
The hydrazone often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry.
-
-
Step 2: Indolization
-
In a separate flask, carefully heat polyphosphoric acid (PPA) to approximately 100°C.[1]
-
Add the pre-formed hydrazone from Step 1 to the hot PPA with vigorous mechanical stirring.[1]
-
Heat the mixture to 150-160°C for 10-20 minutes. The color of the mixture will typically darken.[1]
-
Allow the reaction to cool to about 100°C and then carefully pour it onto crushed ice with stirring.[1]
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purify the crude product as described in Protocol 1.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Caption: Key stages and potential failure points in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
common side reactions of 4-Iodophenylhydrazine and how to prevent them
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-Iodophenylhydrazine in chemical synthesis, with a primary focus on its application in the Fischer indole synthesis.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low Yield or Incomplete Reaction in Fischer Indole Synthesis
Symptoms:
-
Low isolated yield of the desired indole product.
-
Presence of unreacted this compound or hydrazone intermediate in the final reaction mixture (as observed by TLC or LC-MS).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates. |
| Suboptimal Temperature | High temperatures can lead to the formation of tars and resins, while low temperatures may result in an incomplete reaction. The optimal temperature is substrate-dependent. It is advisable to start with milder conditions and gradually increase the temperature. |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and may decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation is recommended. |
Issue 2: Formation of Tar-Like Substances
Symptoms:
-
The reaction mixture becomes a dark, viscous, and intractable tar.
-
Difficulty in isolating the desired product from the reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Strongly acidic conditions and high temperatures can promote polymerization and decomposition of starting materials, intermediates, and products. |
| Action 1: Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate. | |
| Action 2: Gradual Addition: In some cases, slow and controlled addition of the acid catalyst can help to manage the reaction exotherm and minimize side reactions. |
Issue 3: Formation of Regioisomers
Symptoms:
-
When using an unsymmetrical ketone in the Fischer indole synthesis, a mixture of two or more isomeric indole products is formed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Non-selective Ene-hydrazine Formation | An unsymmetrical ketone can form two different enamine intermediates, leading to a mixture of regioisomeric indoles. |
| Action 1: Steric Control: The regioselectivity can often be influenced by the steric bulk of the substituents on the ketone, favoring the formation of the less sterically hindered enamine intermediate. | |
| Action 2: Adjust Reaction Conditions: In some cases, adjusting the reaction temperature and solvent can influence the ratio of the regioisomers. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound, and how can they be removed?
Common impurities in this compound can include the starting material for its synthesis, 4-iodoaniline, as well as positional isomers if the synthesis is not well-controlled.[1] Purification can typically be achieved by recrystallization. For its hydrochloride salt, washing the solid product with a nonaqueous solvent that dissolves the starting 4-substituted benzenesulfonamide (if that is the synthetic route) can remove residual starting material before conversion to the hydrochloride.[2]
Q2: Is de-iodination a significant side reaction when using this compound?
While not extensively documented as a common side reaction for this compound in the Fischer indole synthesis, dehalogenation of aryl halides can occur under certain acidic and/or reductive conditions. The C-I bond is generally the most labile among carbon-halogen bonds.
Prevention Strategies:
-
Milder Acid Catalysts: Avoid excessively strong acids that might promote protodeiodination.
-
Control of Reducing Agents: Be mindful of any reagents in the reaction mixture that could have reducing properties. Hydrazine itself can act as a reducing agent.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might lead to degradation pathways where de-iodination could be a subsequent step.
Q3: How stable is this compound and what are the optimal storage conditions?
Aryl hydrazines can be susceptible to oxidation and decomposition.[4] this compound hydrochloride is a solid that should be stored in a dark place under an inert atmosphere at room temperature.[5] Hydrazine solutions can be unstable in the presence of oxygen, especially under neutral or alkaline conditions, but are more stable under strongly acidic conditions.[6]
Q4: Can I perform a one-pot Fischer indole synthesis with this compound?
Yes, a one-pot procedure is often advantageous. This involves generating the 4-iodophenylhydrazone in situ by reacting this compound with an aldehyde or ketone and then proceeding directly with the acid-catalyzed cyclization without isolating the intermediate. This approach can be particularly useful if the hydrazone is unstable.
Section 3: Experimental Protocols
General Protocol for Fischer Indole Synthesis using this compound
This is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be performed in situ) :
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward to the next step.
-
-
Indolization :
-
To the solution containing the 4-iodophenylhydrazone (or the initial mixture of this compound and the carbonyl compound), add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The amount and type of catalyst will need to be optimized.
-
Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Section 4: Visualizations
Caption: General workflow for the Fischer indole synthesis.
Caption: A logical guide to troubleshooting common experimental issues.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-iodoaniline (C6H6IN) [pubchemlite.lcsb.uni.lu]
- 5. 62830-55-1|(4-Iodophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 4-ヨードフェニルヒドラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Iodophenylhydrazine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 4-iodophenylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile building block used in a variety of coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:
-
Fischer Indole Synthesis: A classic method to synthesize indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3][4]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form C-N bonds between an aryl halide and an amine.[5][6][7][8][9]
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound to form C-C bonds.[10][11][12]
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide to form a C-C bond.[13][14][15][16]
-
Heck Coupling: A palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[17][18][19]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[20][21][22]
Q2: What are the main challenges when working with this compound in coupling reactions?
A2: Researchers may encounter several challenges, including:
-
Low Yields: This can be due to a variety of factors such as inactive catalysts, inappropriate reaction conditions, or substrate decomposition.[23]
-
Side Reactions: Common side reactions include hydrodehalogenation (loss of the iodine atom), homocoupling of starting materials, and reactions involving the hydrazine moiety.[23]
-
Catalyst Inhibition/Deactivation: The hydrazine group can sometimes coordinate to the metal catalyst, leading to inhibition or deactivation.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system.
-
Competing Reactivity: The N-H bonds of the hydrazine can compete with other nucleophiles in the reaction mixture.
Q3: How does the iodo-substituent affect the reactivity of the phenylhydrazine?
A3: The iodine atom is a good leaving group in palladium-catalyzed cross-coupling reactions, generally leading to higher reactivity compared to bromo or chloro-substituted analogs. This is due to the weaker carbon-iodine bond, which facilitates the oxidative addition step in the catalytic cycle.[23] However, this increased reactivity can sometimes lead to a higher propensity for side reactions like hydrodehalogenation.
Q4: Can the hydrazine moiety interfere with the coupling reaction?
A4: Yes, the hydrazine group has two nitrogen atoms with lone pairs of electrons, which can act as ligands and coordinate to the metal catalyst, potentially inhibiting its activity. The N-H protons are also acidic and can participate in acid-base chemistry, which might interfere with the desired reaction pathway. In some cases, protection of the hydrazine functionality may be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-purity, active palladium catalyst. For Pd(II) precursors, ensure complete reduction to the active Pd(0) species. Consider using a pre-catalyst that is more stable and readily forms the active catalytic species.[5][6] |
| Inappropriate Ligand | The choice of ligand is crucial. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often effective. Screen a variety of ligands to find the optimal one for your specific substrate combination.[5][6][24] |
| Incorrect Base | The base plays a critical role in many coupling reactions. The strength and solubility of the base can significantly impact the yield. Screen different bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive substrates, weaker bases may be necessary.[25] |
| Suboptimal Temperature | The reaction temperature may be too low. Gradually increase the temperature in increments. Alternatively, excessively high temperatures can lead to decomposition. |
| Poor Solvent Choice | The solvent can affect the solubility of reagents and the stability of the catalyst. Ensure the use of anhydrous, degassed solvents. Common solvents include toluene, dioxane, and THF.[25] |
| Reagent Purity | Impurities in the starting materials, reagents, or solvents can poison the catalyst. Ensure all components are of high purity. |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Hydrogen Source | Hydrodehalogenation occurs when the aryl-palladium intermediate reacts with a hydrogen source. Rigorously exclude water and other protic impurities from the reaction mixture by using anhydrous solvents and reagents and maintaining an inert atmosphere.[23] |
| Reaction Conditions | High temperatures and certain bases can promote hydrodehalogenation. Try running the reaction at a lower temperature or screen different bases. |
| Ligand Choice | The ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation by promoting the desired coupling.[5] |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 90-98 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 8 | 88-96 |
Note: These are general conditions for aryl iodides and should be optimized for this compound.
Table 2: Ligand Effects on Buchwald-Hartwig Amination of Aryl Halides
| Ligand | Substrate Scope | General Observations |
| XPhos | Broad, including aryl chlorides | Highly active and versatile for a range of amines.[5] |
| SPhos | Good for sterically hindered amines | Often provides good results with challenging substrates.[5] |
| RuPhos | Effective for a variety of amines | Another reliable choice for general aminations. |
| BINAP | Early generation, good for some systems | May require higher catalyst loading and temperatures.[6] |
Note: Ligand screening is highly recommended for optimizing the coupling of this compound with specific amines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.1 equiv.) in an anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[6]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low product yields.
Caption: A decision tree to guide the selection of the appropriate coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting potential catalyst inhibition.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. Chemicals [chemicals.thermofisher.cn]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Iodophenylhydrazine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 4-iodophenylhydrazine. The primary focus is on the purification of iodo-substituted indoles, which are common products of reactions such as the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture when using this compound in a Fischer indole synthesis?
A1: In a typical Fischer indole synthesis, the crude reaction mixture may contain several impurities alongside the desired iodo-substituted indole. These include:
-
Unreacted this compound: Being a polar compound, it usually has a low retention factor (Rf) on a normal-phase TLC plate.
-
Unreacted aldehyde or ketone: The Rf of this impurity will depend on its specific structure.
-
Isomeric indole products: If an unsymmetrical ketone is used as a reactant, it can lead to the formation of two or more regioisomers, which often have very similar Rf values, making their separation challenging.[1]
-
Side-reaction byproducts: The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote various side reactions, resulting in a range of byproducts with varying polarities.[1]
-
Polymerized or oxidized material: Indoles can be sensitive to air and acid, leading to the formation of colored, often dark, polymeric or oxidized impurities. These may appear as streaks or baseline spots on a TLC plate.[1]
Q2: My iodo-substituted indole product appears to be degrading on the silica gel column during chromatography. What can I do to prevent this?
A2: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[2] Here are several strategies to mitigate this issue:
-
Deactivate the silica gel: Before running the column, flush the packed silica gel with the initial, least polar eluent containing a small amount of a base, such as 1-3% triethylamine or ammonia.[1][3] This will neutralize the acidic sites on the silica surface. It is also advisable to include 0.5-1% of the base in the eluent throughout the purification process.
-
Use an alternative stationary phase: Consider using a more neutral or basic stationary phase like alumina or florisil.[2]
-
Work quickly: Minimize the time the product is in contact with the stationary phase. Have all your fractions and subsequent solvent mixtures prepared in advance to run the chromatography as efficiently as possible.[1]
-
Dry loading: Adsorbing the crude product onto a small amount of silica gel or an inert material like Celite® and loading it onto the column as a dry powder can sometimes improve the separation and reduce contact time with the acidic environment.
Q3: I have synthesized two isomeric iodo-indoles with very similar Rf values. How can I effectively separate them?
A3: Separating regioisomers is a common and significant purification challenge due to their similar physical and chemical properties.[1] Here are some approaches to improve their separation:
-
Optimize column chromatography:
-
Use a shallow gradient: Employ a very slow and gradual increase in the polar solvent concentration during elution. This can enhance the resolution between closely running spots.[1]
-
Change the solvent system: If a standard hexane/ethyl acetate system is not effective, try a different solvent system with different selectivities. For example, a system based on dichloromethane/methanol or toluene/acetone might provide better separation.[1]
-
-
Recrystallization: If the isomeric products are solid, fractional recrystallization can be an effective purification method. This may require screening various solvents or solvent mixtures to find one that selectively crystallizes one isomer, leaving the other in the mother liquor.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can offer much higher resolution than standard flash chromatography.
Troubleshooting Guides
Problem 1: The purified iodo-substituted indole is colored (e.g., pink, brown, or black).
This discoloration is often a sign of oxidation or polymerization.[2]
Solutions:
-
For solid products:
-
Recrystallization: This is often the most effective method to remove colored impurities.
-
Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be aware that this may also reduce your overall yield.
-
-
For oily or liquid products:
-
Filtration through a plug of silica gel or alumina: Dissolve the product in a minimally polar solvent and pass it through a short plug of silica gel or alumina. The colored impurities may be retained on the stationary phase.
-
Distillation: For thermally stable compounds, vacuum distillation can be an effective purification method.
-
Problem 2: Low recovery of the product after column chromatography.
This can be due to several factors, including product degradation on the column or irreversible adsorption.
Solutions:
-
Check for streaking on TLC: If the product streaks on the TLC plate, it is likely interacting strongly with the silica gel. Adding a small amount of base (e.g., triethylamine) to the eluent can help to improve the elution and recovery.
-
Use a less active stationary phase: Consider using neutral alumina or deactivated silica gel.
-
Ensure complete elution: After the main product has eluted, flush the column with a much more polar solvent to check if any product was strongly retained.
Data Presentation
The following tables provide representative quantitative data for the synthesis and purification of iodo-substituted indoles.
Table 1: Representative Yields in Fischer Indole Synthesis of Substituted Indoles
| Product | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |
| 6-Fluoro-2-methylindole | 4-Fluoro-2-nitrophenyl acetone, Iron, Acetic anhydride | Toluene | 95.4 | [4] |
| 2-Methyl indole | Phenylhydrazine, Acetone | Solid acid/Ethanol | 79.48 | [5] |
| 2-Ethyl indole | Phenylhydrazine, Butanone | Solid acid/Ethanol | 75.00 | [5] |
| 3-Iodo-6-methylindole | 6-Methylindole, N-Iodosuccinimide | DMF or MeCN | 85-95 | [6] |
| Indole Product 70 | Phenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetal | Heat | 89 | [1] |
Table 2: Example of Column Chromatography Parameters for Iodo-Indole Purification
| Product | Stationary Phase | Eluent System | Typical Rf | Reference |
| 3-Iodo-6-methylindole | Silica gel | Hexane/Ethyl acetate gradient | ~0.3 | [6][7] |
| 6-Iodo-1H-indole | Silica gel | Dichloromethane/Cyclohexane | N/A | [2] |
| 3-Methyl-2-((phenylsulfonyl)methyl)-1H-indole | Silica gel | Cyclohexane/Dichloromethane (7:3) | N/A |
Experimental Protocols
Protocol 1: Purification of a 6-Iodo-Substituted Indole via Flash Column Chromatography
This protocol is a general guideline for the purification of a 6-iodo-substituted indole synthesized via the Fischer indole synthesis.
1. Preparation of the Crude Product:
-
After the reaction is complete, neutralize the acidic reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
2. TLC Analysis:
-
Dissolve a small amount of the crude product in the extraction solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the spots under UV light. The desired product should be one of the major spots. Identify the spots corresponding to unreacted starting materials and other impurities. The ideal eluent system for column chromatography should give the product an Rf value of approximately 0.2-0.3.[2]
3. Column Chromatography Setup:
-
Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Add a thin layer of sand on top of the silica bed.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for less soluble products, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified iodo-substituted indole.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis and purification of iodo-substituted indoles.
Caption: A troubleshooting guide for common purification challenges with this compound reaction products.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. quora.com [quora.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. beilstein-journals.org [beilstein-journals.org]
effect of acid catalyst on 4-Iodophenylhydrazine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of acid catalysts in reactions involving 4-Iodophenylhydrazine. The primary focus is on the Fischer indole synthesis, a cornerstone reaction for this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the acid-catalyzed reactions of this compound.
Q1: My Fischer indole synthesis with this compound is resulting in a very low yield. What are the common causes?
A1: Low yields in the Fischer indole synthesis of this compound can be attributed to several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. The electron-withdrawing nature of the iodine atom on the phenylhydrazine ring can affect the reaction rate and requires careful optimization of the catalyst.[1][2]
-
Reaction Conditions: Temperature and reaction time are crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material, intermediates, or the final indole product.
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to side reactions, reducing the yield of the desired indole.[1]
-
Unstable Intermediates: The hydrazone intermediate formed from this compound and the carbonyl compound may be unstable under strongly acidic conditions and could decompose before cyclization.
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A2: The formation of multiple products often arises from:
-
Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of isomeric indoles. The choice of acid catalyst can influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[3]
-
Side Reactions: Under harsh acidic conditions, side reactions such as sulfonation of the aromatic ring (if using sulfuric acid) or polymerization of the starting materials or products can occur.
-
Aldol Condensation: If you are using an enolizable aldehyde or ketone, aldol condensation can occur as a competing reaction, consuming your starting material.
Q3: My reaction has failed completely, with only starting material recovered or a complex mixture of unidentifiable products. What could have gone wrong?
A3: Complete reaction failure can be due to:
-
Inappropriate Catalyst Choice: For electron-deficient phenylhydrazines like this compound, a stronger acid catalyst is often required to facilitate the key[3][3]-sigmatropic rearrangement.[4] If the catalyst is too weak, the reaction may not proceed.
-
Decomposition: this compound and its derivatives can be sensitive to strong acids and high temperatures, leading to decomposition. This is especially true if the reaction is run for an extended period.
-
Steric Hindrance: Bulky substituents on the carbonyl compound can sterically hinder the reaction, preventing the formation of the necessary intermediates for cyclization.[1]
Q4: How does the iodine substituent on the phenylhydrazine ring affect the Fischer indole synthesis?
A4: The iodine atom is an electron-withdrawing group, which can deactivate the aromatic ring. This can make the[3][3]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, more challenging and may require stronger acid catalysts or higher reaction temperatures to proceed efficiently.[2] The position of the iodo group also dictates the position of the iodine in the final indole product. With this compound, the resulting indole will be substituted with iodine at the 6-position.
Data Presentation: Comparison of Acid Catalysts
The selection of an appropriate acid catalyst is crucial for the success of the Fischer indole synthesis. The following table summarizes the performance of common acid catalysts for this reaction, with data extrapolated from reactions with structurally similar halogenated phenylhydrazines. Actual yields may vary depending on the specific carbonyl compound used and the optimization of reaction conditions.
| Catalyst | Catalyst Type | Typical Temperature (°C) | Typical Reaction Time (hours) | Expected Yield (%) | Notes |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 110-140 | 2 - 6 | 60 - 85 | Effective for substrates sensitive to strong Brønsted acids. Requires anhydrous conditions. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 80 - 100 | 0.5 - 2 | 70 - 90+ | Often provides high yields and short reaction times. The work-up can be challenging due to its high viscosity. |
| Acetic Acid | Brønsted Acid | ~118 (reflux) | 4 - 8 | 30 - 60 | Milder conditions, but may result in lower yields, particularly with electron-withdrawing groups on the phenylhydrazine. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | 80 - 110 | 3 - 6 | 50 - 80 | A solid, easy-to-handle acid catalyst. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 70 - 100 | 1 - 3 | 65 - 85 | A strong acid that can lead to high yields but also potential side reactions like sulfonation if not used carefully. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 6-Iodo-2-methyl-1H-indole
This protocol describes the synthesis of 6-iodo-2-methyl-1H-indole from this compound and acetone using polyphosphoric acid as the catalyst.
Materials:
-
This compound hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound hydrochloride (1 equivalent) and acetone (1.2 equivalents).
-
Slowly add polyphosphoric acid (10 parts by weight relative to the hydrazine) to the mixture with stirring.
-
Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-iodo-2-methyl-1H-indole.
Protocol 2: Japp-Klingemann Reaction to form a Hydrazone Precursor
Step 1: Diazotization of 4-Iodoaniline
-
Dissolve 4-iodoaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Coupling with a β-Keto-ester
-
In a separate flask, dissolve a β-keto-ester (e.g., ethyl acetoacetate) in ethanol and add a solution of sodium acetate.
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the β-keto-ester solution with vigorous stirring.
-
Allow the reaction to stir at a low temperature for a few hours, then let it warm to room temperature.
-
The resulting arylhydrazone will often precipitate out of the solution and can be collected by filtration.
Step 3: Fischer Indole Synthesis The isolated arylhydrazone can then be used as the starting material in a Fischer indole synthesis protocol, such as Protocol 1 described above.
Visualizations
Caption: Fischer Indole Synthesis Pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in Reactions of 4-Iodophenylhydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving regioselectivity in common reactions involving 4-iodophenylhydrazine, a key building block in the synthesis of various heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where regioselectivity is a concern?
A1: Regioselectivity is a primary concern in several key reactions with this compound, most notably:
-
Fischer Indole Synthesis: When reacting this compound with an unsymmetrical ketone (e.g., 2-butanone), two regioisomeric indoles can be formed: a 6-iodoindole and a 4-iodoindole. Controlling the reaction to favor one isomer is a common challenge.
-
Pyrazole Synthesis: The condensation of this compound with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomeric pyrazoles. The electronic and steric nature of the substituents on the dicarbonyl compound, as well as the reaction conditions, dictate the isomeric ratio.
-
Japp-Klingemann Reaction: While this reaction is primarily used to synthesize hydrazones from β-keto-esters or β-keto-acids and diazonium salts, the choice of the β-dicarbonyl compound can influence the structure of the resulting hydrazone, which in turn affects the regioselectivity of subsequent reactions like the Fischer indole synthesis.[1]
Q2: What are the key factors that influence regioselectivity in the Fischer Indole Synthesis?
A2: The regiochemical outcome of the Fischer indole synthesis is influenced by several factors:
-
Steric Hindrance: The[2][2]-sigmatropic rearrangement, a key step in the mechanism, is sensitive to steric bulk.[3] Cyclization generally favors the less sterically hindered enamine intermediate.
-
Electronic Effects: The electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound can influence the stability of the intermediates, thereby directing the cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA), or Lewis acids like ZnCl₂) can significantly impact the ratio of the regioisomers.[3][4] Generally, stronger acids and higher temperatures tend to favor cyclization at the less substituted α-carbon of the ketone.[3]
Q3: How can I improve the regioselectivity in pyrazole synthesis when using this compound?
A3: A highly effective method for improving regioselectivity in pyrazole synthesis is the use of fluorinated alcohols as solvents.[2] Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the preference for one regioisomer compared to traditional solvents like ethanol. This is often attributed to the unique solvent properties of fluorinated alcohols, including their ability to form strong hydrogen bonds and their low nucleophilicity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Fischer Indole Synthesis of 6-Iodoindoles
Scenario: You are reacting this compound with 2-butanone with the goal of synthesizing 6-iodo-2,3-dimethylindole, but you are obtaining a significant amount of the undesired 4-iodo-2,3-dimethylindole isomer.
Troubleshooting Steps:
-
Modify the Acid Catalyst: The choice of acid catalyst is a critical parameter. Polyphosphoric acid (PPA) is often effective in directing the cyclization towards the less substituted carbon, which in the case of 2-butanone would favor the formation of the 6-iodoindole. Compare the results with other acids like sulfuric acid or zinc chloride.
-
Adjust Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable product, which may or may not be the desired regioisomer. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Consider a Directed Synthesis (Advanced): For complete control, a directed approach such as the Buchwald-Hartwig amination can be employed to first form the N-aryl bond, followed by a controlled cyclization.[4]
Data Presentation: Effect of Acid Catalyst on Regioisomeric Ratio
| Catalyst | Temperature (°C) | Ratio (6-iodo- : 4-iodo-) | Predominant Isomer |
| ZnCl₂ | 120 | 3 : 1 | 6-iodo-2,3-dimethylindole |
| H₂SO₄ (conc.) | 100 | 5 : 1 | 6-iodo-2,3-dimethylindole |
| Polyphosphoric Acid (PPA) | 100 | >10 : 1 | 6-iodo-2,3-dimethylindole |
Note: This data is illustrative and based on general trends in Fischer indole synthesis. Actual ratios may vary based on specific reaction conditions.
Experimental Protocol: Regioselective Synthesis of 6-iodo-2,3-dimethylindole using PPA
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-butanone (1.1 eq) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 6-iodo-2,3-dimethylindole.
Visualization: Fischer Indole Synthesis Regioselectivity
Caption: Factors influencing regioselectivity in the Fischer indole synthesis.
Issue 2: Low Regioselectivity in Pyrazole Synthesis
Scenario: You are synthesizing a pyrazole from this compound and an unsymmetrical 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) in ethanol and obtaining a nearly 1:1 mixture of the two possible regioisomers.
Troubleshooting Steps:
-
Change the Solvent to a Fluorinated Alcohol: As demonstrated in the literature, switching the solvent from ethanol to 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the regioselectivity.[2]
-
Optimize the Reaction Temperature: While these reactions often proceed at room temperature, gentle heating may be required for less reactive substrates. However, higher temperatures could potentially decrease selectivity. It is recommended to start at room temperature and only increase the temperature if the reaction is sluggish.
Data Presentation: Solvent Effect on Pyrazole Synthesis Regioselectivity
| Hydrazine | 1,3-Diketone | Solvent | Ratio (Isomer A : Isomer B) |
| Methylhydrazine | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | ~1 : 1 |
| Methylhydrazine | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85 : 15 |
| Methylhydrazine | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | >95 : 5 |
Data adapted from a study on a similar system.[2] Isomer A is the 3-trifluoromethyl derivative.
Experimental Protocol: Highly Regioselective Pyrazole Synthesis in HFIP
-
Reaction Setup: In a vial, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Addition of Hydrazine: Add this compound (1.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the HFIP under reduced pressure (ensure proper ventilation as HFIP is volatile).
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Visualization: Workflow for Improving Pyrazole Synthesis Regioselectivity
Caption: Troubleshooting workflow for enhancing pyrazole synthesis regioselectivity.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Iodophenylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodophenylhydrazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound hydrochloride, providing potential causes and solutions.
Problem 1: Low or No Yield of this compound Hydrochloride
Symptoms:
-
Little to no precipitate is formed after the reduction and acidification steps.
-
The isolated product has a very low mass.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | - Ensure the reaction temperature is maintained between 0-5°C. Higher temperatures can lead to the decomposition of the diazonium salt.[1][2]- Use a calibrated thermometer to monitor the reaction temperature.- Ensure slow, dropwise addition of the sodium nitrite solution to prevent localized heating. |
| Decomposition of Diazonium Salt | - Use the diazonium salt solution immediately in the subsequent reduction step. Diazonium salts are generally unstable and can decompose over time. |
| Inefficient Reduction | - Ensure the stannous chloride solution is freshly prepared and added dropwise to the cold diazonium salt solution.- Maintain the reaction temperature below 10°C during the addition of the reducing agent. |
| Product Loss During Work-up | - Ensure the pH of the solution is sufficiently acidic during the precipitation of the hydrochloride salt.- Minimize the amount of solvent used for washing the final product to reduce loss due to solubility. |
Problem 2: Product is an Oil or Dark-Colored Solid
Symptoms:
-
The final product is a dark oil or a discolored solid instead of a crystalline powder.
-
The product has a wide melting point range.
| Potential Cause | Recommended Solution |
| Presence of Azo Impurities | - Azo compounds, formed from side reactions of the diazonium salt, are often highly colored. Ensure proper temperature control during diazotization to minimize their formation. |
| Oxidation of the Product | - Phenylhydrazines are susceptible to air oxidation, which can lead to discoloration.[3] Work under an inert atmosphere (e.g., nitrogen or argon) during the final isolation and drying steps.- Store the final product under an inert atmosphere and protected from light. |
| Residual Starting Material | - Unreacted 4-iodoaniline can contaminate the final product. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. |
| Ineffective Purification | - If the crude product is discolored, recrystallization is recommended. A solvent system such as ethanol/water can be effective.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically:
-
Unreacted 4-iodoaniline: The starting material for the synthesis.
-
Positional isomers (2- and 3-iodophenylhydrazine): If the starting 4-iodoaniline is not pure, these isomers can be carried through the synthesis.
-
Azo compounds: These can form as byproducts during the diazotization reaction, especially if the temperature is not well-controlled. They are often responsible for the discoloration of the product.
-
Oxidation products: Phenylhydrazines can be oxidized by air, leading to various degradation products.
Q2: Why is the hydrochloride salt of this compound synthesized instead of the free base?
A2: The hydrochloride salt of this compound is generally more stable and easier to handle than the free base. Phenylhydrazines are prone to oxidation and degradation, and the salt form enhances their stability, giving them a longer shelf life.[5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the 4-iodoaniline spot indicates the completion of the initial diazotization and reduction steps.
-
HPLC: A more quantitative method to monitor the disappearance of the starting material and the appearance of the product.
Q4: What is the best method for purifying the crude this compound hydrochloride?
A4: Recrystallization is a highly effective method for purifying the crude product.[6][7][8][9] A mixed solvent system, such as ethanol and water, is often suitable.[4] The crude solid is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound hydrochloride should form.
Experimental Protocols
Adapted Protocol for the Synthesis of this compound Hydrochloride
This protocol is adapted from the synthesis of 4-methoxyphenylhydrazine hydrochloride and should be optimized for your specific laboratory conditions.[1]
Step 1: Diazotization of 4-Iodoaniline
-
In a round-bottom flask, suspend 4-iodoaniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the stirred suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Add the cold sodium nitrite solution dropwise to the 4-iodoaniline suspension, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 4-iodophenyldiazonium chloride.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes. A precipitate of the this compound hydrochloride should form.
Step 3: Isolation and Purification
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product under vacuum to obtain crude this compound hydrochloride.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
Representative HPLC Method for Purity Analysis
This method is adapted from the analysis of a similar compound and may require optimization.[10]
| Parameter | Condition |
| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile/water to a concentration of ~0.5 mg/mL. |
References
- 1. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-Iodophenylhydrazine and Its Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodophenylhydrazine and its salts. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its salts to prevent degradation?
To ensure the stability and quality of this compound and its salts, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1][2][3] For optimal preservation, keep the container tightly closed and consider storing it under an inert atmosphere and in a refrigerator.[1] The compound is also noted to be light-sensitive, so protection from light is crucial.[4]
Q2: My this compound has changed color. Is it still usable?
A change in color, such as the appearance of a tan or darker shade, can indicate degradation of the product. This may be due to exposure to light, air (oxidation), or incompatible substances. It is highly recommended to use a fresh, uncolored batch for experiments where purity is critical to ensure reliable and reproducible results. If using a discolored product is unavoidable, its purity should be assessed by an appropriate analytical method (e.g., NMR, HPLC) before use.
Q3: What are the known incompatibilities of this compound?
This compound and its salts are incompatible with strong oxidizing agents, strong acids, and bases.[1][2][3] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is essential to avoid using solvents or reagents from these categories in direct combination with this compound unless a specific reaction is intended and has been properly risk-assessed.
Q4: What are the hazardous decomposition products of this compound?
Thermal decomposition of this compound can lead to the release of hazardous and irritating gases and vapors.[1][3] These decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen iodide.[1] In the case of its hydrochloride or hydrobromide salts, hydrogen chloride or hydrogen bromide gas can also be produced.[3][5]
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Reaction Failure
If you are experiencing unexpected results, such as low yield, no reaction, or the formation of unknown byproducts when using this compound, consider the following troubleshooting steps:
-
Verify Compound Integrity: Check the appearance of your this compound. If it is discolored, it may have degraded. It is advisable to use a fresh sample.
-
Review Reaction Conditions:
-
Incompatible Reagents: Ensure that your reaction mixture does not contain strong oxidizing agents, strong acids, or bases that are not part of the intended reaction scheme.
-
Atmosphere: Consider if your reaction is sensitive to oxygen. If so, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Light Exposure: Protect the reaction from light, especially if the reaction is run over a long period.
-
-
Solvent Purity: Ensure the solvent used is pure and does not contain impurities that could react with the hydrazine moiety.
Issue 2: Poor Solubility
This compound is insoluble in water.[4] If you are experiencing solubility issues, consider the following:
-
Solvent Selection: Choose an appropriate organic solvent. While specific solubility data is limited in the provided results, general principles suggest exploring a range of common organic solvents (e.g., DMSO, DMF, THF, alcohols) to find a suitable one for your application.
-
Salt Form: The hydrochloride or other salt forms of this compound may exhibit different solubility profiles, potentially being more soluble in polar solvents than the free base.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇IN₂ | [6] |
| Molecular Weight | 234.04 g/mol | [6] |
| Melting Point | 102-106 °C (lit.) | [4][7] |
| Appearance | Solid | [4][7] |
| Color | Tan | [4] |
| Water Solubility | Insoluble | [4] |
| Sensitivity | Light Sensitive | [4] |
Table 2: Safety and Handling Information for this compound
| Information | Details | Source |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Skin Sensitizer, Respiratory Irritant | [6][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Bases | [1][2][3] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen iodide | [1] |
| Recommended Storage | Keep in a dry, cool, well-ventilated place; Store under an inert atmosphere; Keep refrigerated; Protect from light. | [1][4] |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Degradation
-
Receiving and Inspection: Upon receiving the compound, inspect the container for any damage. Note the color and appearance of the compound. It should be a solid, potentially tan in color.
-
Storage:
-
Immediately transfer the compound to a designated storage area that is cool, dry, and well-ventilated.[1][2][3]
-
For long-term storage, refrigeration in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
-
The storage location should be protected from light.[4]
-
-
Handling for Experiments:
-
All handling should be performed in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][5]
-
Avoid creating dust when weighing or transferring the compound.[1][2]
-
Use clean, dry glassware and spatulas.
-
Tightly reseal the container immediately after use and return it to the proper storage conditions.
-
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 13116-27-3 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-ヨードフェニルヒドラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Strategies to Increase the Efficiency of Reactions with 4-Iodophenylhydrazine
Welcome to the Technical Support Center for optimizing reactions involving 4-Iodophenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency of your chemical transformations.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses common issues encountered during reactions with this compound.
Question 1: My reaction with this compound is showing low to no product formation. What are the primary factors to investigate?
Answer: Low or no yield in reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly, protected from light and heat, as iodoalkanes can be sensitive.[1] Impurities in starting materials can interfere with the reaction.[2]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Some reactions require elevated temperatures to proceed efficiently.[3] It is advisable to perform small-scale screening to identify the optimal conditions for your specific substrate.[2]
-
Atmosphere: The hydrazinyl group can be susceptible to oxidation.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize oxidation and potential degradation of catalysts.[4]
-
Catalyst Activity (for cross-coupling reactions): The active catalyst species may not be forming or could be deactivating.[4] This can be due to impurities, exposure to air, or thermal degradation.[2][4]
Question 2: I am observing the formation of multiple unexpected products in my reaction. How can I improve selectivity?
Answer: The formation of side products is a common challenge. To improve selectivity:
-
Optimize Reaction Conditions: Temperature and solvent choice can significantly influence reaction pathways. Lowering the reaction temperature may disfavor side reactions.[5]
-
Protecting Groups: If the this compound molecule has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[1]
-
Catalyst and Ligand Selection (for cross-coupling): The choice of catalyst and ligand is crucial for controlling selectivity in cross-coupling reactions.[6]
Question 3: How can I monitor the progress of my reaction effectively?
Answer: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[7] It allows you to track the consumption of starting materials and the formation of the product. If the reaction appears to have stopped, it may indicate catalyst deactivation or reagent degradation.[8]
Troubleshooting Guide 1: Fischer Indole Synthesis with this compound
The Fischer indole synthesis is a classic method for preparing indoles from phenylhydrazines and carbonyl compounds.[9][10][11]
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Indole Formation | Inefficient Hydrazone Formation: The initial condensation between this compound and the carbonyl compound may be incomplete. | Ensure equimolar or a slight excess of the carbonyl compound. The reaction can be carried out in a suitable solvent like ethanol or acetic acid at room temperature or with gentle heating.[7] |
| Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the cyclization step.[11][12] | Screen various Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃).[9][10][11][12] Polyphosphoric acid (PPA) is also a common choice.[9] | |
| Decomposition of Starting Material or Product: Harsh acidic conditions or high temperatures can lead to degradation. | Start with milder conditions (e.g., lower temperature, weaker acid) and gradually increase the intensity. Microwave irradiation can sometimes promote the reaction under milder conditions.[9] | |
| Formation of Regioisomers | Unsymmetrical Ketone: Using an unsymmetrical ketone can lead to the formation of two different indole products.[9] | Higher acidity and temperature tend to favor cyclization toward the less substituted position.[13] Careful optimization of reaction conditions is necessary to achieve the desired regioselectivity. |
| Reaction Stalls | Poor Solubility: The hydrazone intermediate or the catalyst may have poor solubility in the chosen solvent. | Screen different solvents. Polar aprotic solvents like DMSO or acetic acid can be effective.[9] |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve this compound hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[7]
-
Add the desired ketone or aldehyde (1.0-1.2 equivalents) to the solution.[7]
-
Stir the mixture at room temperature or with gentle heating for 30 minutes to several hours to form the phenylhydrazone. Monitor the reaction progress by TLC.[7]
-
Indolization (Cyclization): To the mixture containing the hydrazone, add the acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride).[7]
-
Heat the reaction mixture to the desired temperature (reflux is common) and monitor for the formation of the indole product by TLC.[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.[14]
-
The crude product can then be collected by filtration and purified by recrystallization or column chromatography.
Reaction Mechanism: Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions with this compound
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to form C-C and C-N bonds.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: The Pd(0) active species is not forming or is deactivating.[4] | Use a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active species.[4] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[4] |
| Inappropriate Ligand Choice: The ligand may not be suitable for the substrate, leading to inefficient oxidative addition or reductive elimination.[4] | For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[4][6] | |
| Incorrect Base Selection: The base may be too weak or poorly soluble. | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[4] For Suzuki couplings, adding a small amount of water can be beneficial with anhydrous bases.[4] | |
| Catalyst Deactivation (Palladium Black Formation) | Aggregation: High temperatures or concentrations can cause the palladium catalyst to aggregate. | Use a lower catalyst loading or a more stabilizing ligand.[6] |
| Side Reactions | Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can be a significant side reaction. | Optimizing the base and solvent system can minimize homocoupling. |
| Dehalogenation: The C-I bond can be cleaved, leading to the formation of phenylhydrazine. | This can be more prevalent with highly reactive substrates. Careful selection of the catalyst and reaction conditions is crucial.[15] | |
| β-Hydride Elimination (in Buchwald-Hartwig): This can be an issue with alkylamines containing β-hydrogens.[4] | For these specific substrates, a copper-catalyzed Ullmann-type coupling may be more effective.[4] |
Data Summary: Typical Conditions for Cross-Coupling Reactions
Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | - | Good to Excellent |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 80-100 | - | 50-70 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | - | 70-90 |
Data compiled from references[4][16].
Sonogashira Coupling of Aryl Iodides
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | Room Temp. |
| Pd(PPh₃)₄ | CuI | Triethylamine | THF or DMF | Room Temp. - 50 |
Data compiled from references[4][16].
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[4]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[4]
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[4]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4] The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
comparative study of 4-Iodo, 4-Bromo, and 4-Chlorophenylhydrazine in synthesis
A comprehensive guide for researchers and drug development professionals on the synthetic utility of 4-Iodo, 4-Bromo, and 4-Chlorophenylhydrazine, with a focus on their performance in the Fischer indole synthesis.
In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. For the synthesis of indole scaffolds, a ubiquitous motif in pharmaceuticals and functional materials, the Fischer indole synthesis remains a paramount strategy. This guide provides an objective comparison of three key precursors: 4-Iodo, 4-Bromo, and 4-Chlorophenylhydrazine. We present a comparative study of their physical properties, reactivity in the Fischer indole synthesis with cyclohexanone as a model substrate, and detailed experimental protocols to support researchers in making informed decisions for their synthetic endeavors.
Performance in Fischer Indole Synthesis: A Quantitative Comparison
The reactivity of 4-halophenylhydrazines in the Fischer indole synthesis is influenced by the nature of the halogen substituent. The electron-withdrawing inductive effect of the halogens can impact the nucleophilicity of the hydrazine and the stability of intermediates in the reaction pathway. To provide a quantitative comparison, the following table summarizes the yields for the synthesis of the corresponding 6-halo-1,2,3,4-tetrahydrocarbazoles from the reaction of each 4-halophenylhydrazine with cyclohexanone under acidic conditions.
| Feature | 4-Iodophenylhydrazine | 4-Bromophenylhydrazine Hydrochloride | 4-Chlorophenylhydrazine Hydrochloride |
| Product | 6-Iodo-1,2,3,4-tetrahydrocarbazole | 6-Bromo-1,2,3,4-tetrahydrocarbazole | 6-Chloro-1,2,3,4-tetrahydrocarbazole |
| Typical Yield (%) | No specific yield data found for this reaction | Not explicitly stated for this specific reaction, but related syntheses with other ketones have been reported. | 54% (with 1,2-cyclohexanedione)[1] |
| Reactivity Trend | Expected to be the most reactive due to the lower C-I bond strength, potentially leading to faster reaction rates or milder reaction conditions. | Intermediate reactivity. | Expected to be the least reactive of the three due to the strong C-Cl bond. |
| Cost-Effectiveness | Generally the most expensive of the three. | Moderately priced. | Typically the most cost-effective option. |
| Stability | Can be less stable, particularly to light and heat. | Generally stable. | Generally stable. |
Physicochemical Properties
The physical properties of these reagents are important for handling, storage, and reaction setup. The following table outlines key physicochemical data for the hydrochloride salts of the bromo- and chloro-derivatives and the free base of the iodo-derivative.
| Property | This compound | 4-Bromophenylhydrazine Hydrochloride | 4-Chlorophenylhydrazine Hydrochloride |
| Molecular Formula | C₆H₇IN₂ | C₆H₈BrClN₂[2] | C₆H₈Cl₂N₂[3] |
| Molecular Weight ( g/mol ) | 234.04 | 223.50[2] | 179.05[3] |
| Appearance | Off-white to orange to brown powder | Light gray to light beige-brown crystalline powder | White to pink crystalline powder[4] |
| Melting Point (°C) | >90 | 210 - 215 (dec.)[5][6] | 216 (dec.)[3][4] |
| Solubility | Insoluble in water | Soluble in water[7] | Soluble in hot water, methanol[3][4] |
Experimental Protocols
The following are generalized experimental protocols for the Fischer indole synthesis using 4-halophenylhydrazines and cyclohexanone. These should be regarded as starting points and may require optimization based on specific laboratory conditions and desired outcomes.
Synthesis of 6-Halo-1,2,3,4-tetrahydrocarbazole
1. Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the respective 4-halophenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.
-
Add cyclohexanone (1.05 equivalents) to the solution.
2. Cyclization:
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Typical reaction times can vary from 1 to several hours depending on the reactivity of the specific halophenylhydrazine.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 6-halo-1,2,3,4-tetrahydrocarbazole.
Visualizing the Synthesis and Reactivity
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice between 4-Iodo, 4-Bromo, and 4-Chlorophenylhydrazine for synthesis depends on a balance of reactivity, cost, and the specific requirements of the target molecule. This compound is expected to be the most reactive, potentially allowing for milder reaction conditions, but it is also the most expensive. 4-Chlorophenylhydrazine is the most cost-effective but may require more forcing conditions to achieve comparable yields. 4-Bromophenylhydrazine offers a compromise between reactivity and cost. This guide provides a foundational understanding to aid researchers in selecting the optimal reagent for their synthetic campaigns, while highlighting the need for further direct comparative studies to fully elucidate their relative performance.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
- 4. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 162310100 [thermofisher.com]
- 7. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]
Validating 4-Iodophenylhydrazine for Indole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of substituted indoles is a foundational technique in the creation of novel therapeutics. The indole scaffold is a privileged structure present in a vast array of bioactive compounds. The Fischer indole synthesis, a venerable and robust reaction, remains a primary method for constructing this critical heterocycle. This guide provides a detailed comparison of 4-iodophenylhydrazine as a reagent in this synthesis, evaluating its performance against other common substituted phenylhydrazines and offering detailed experimental protocols.
The strategic value of this compound lies in the introduction of an iodine atom at the 6-position of the resulting indole ring. This halogen serves as a versatile synthetic handle, enabling further molecular diversification through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies.
Performance Comparison of Substituted Phenylhydrazines
The efficiency of the Fischer indole synthesis is significantly influenced by the electronic nature of substituents on the phenylhydrazine ring. Electron-donating groups (EDGs) tend to accelerate the rate-determining[1][1]-sigmatropic rearrangement step, often leading to higher yields, while electron-withdrawing groups (EWGs) can hinder the reaction.[2]
The following table summarizes typical yields for the Fischer indole synthesis using various para-substituted phenylhydrazines with a model cyclic ketone, cyclohexanone, to form the corresponding tetrahydrocarbazole derivatives. This allows for a structured comparison of their performance under broadly similar acidic conditions.
| Reagent | Substituent (para-) | Electronic Nature | Ketone Partner | Typical Yield (%) | Key Observations & (References) |
| This compound HCl | -I | Weakly EWG | 4-tert-Butylcyclohexanone | 78% | Provides a good yield and introduces a key functional handle for subsequent cross-coupling reactions. (Synthesis, 2011, 23-29) |
| Phenylhydrazine HCl | -H | Neutral | Cyclohexanone | 76-85% | The baseline reagent, offering good to high yields for unsubstituted indoles. (Org. Synth. 1950, 30, 90) |
| 4-Methoxyphenylhydrazine HCl | -OCH₃ | Strongly EDG | Cyclohexanone | 80-95% | The activating methoxy group consistently provides the highest yields, often with faster reaction times.[2] |
| 4-Chlorophenylhydrazine HCl | -Cl | Weakly EWG | 1,2-Cyclohexanedione | 54% | Yields are generally good, comparable to or slightly lower than the iodo-analogue. (RSC Adv., 2017, 7, 54593-54619) |
| 4-Cyanophenylhydrazine HCl | -CN | Moderately EWG | Cyclohexanone | 60-75% | Offers a good balance between yield and the introduction of a versatile cyano group for further chemistry.[2] |
| 4-Nitrophenylhydrazine HCl | -NO₂ | Strongly EWG | Isopropyl methyl ketone | ~30% | The strongly deactivating nitro group significantly hinders the reaction, leading to much lower yields.[3] |
Note: The yields presented are compiled from various sources and may not have been obtained under identical reaction conditions. They serve as a representative comparison of reagent performance.
Experimental Workflow and Methodologies
The Fischer indole synthesis is typically a two-step, one-pot process: the formation of a phenylhydrazone from the phenylhydrazine and a ketone/aldehyde, followed by an acid-catalyzed intramolecular cyclization (indolization).[4][5]
Figure 1. General experimental workflow for the one-pot Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of 6-Iodo-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from a standard procedure for the synthesis of tetrahydrocarbazole and is applicable for this compound.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Glacial Acetic Acid (Solvent and Catalyst)
Procedure:
-
Reaction Setup: A three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with cyclohexanone (1.0 eq) and glacial acetic acid (approx. 6 times the molar amount of the ketone).
-
Reagent Addition: The mixture is stirred and heated to reflux. A solution of this compound hydrochloride (1.0 eq) in glacial acetic acid is then added dropwise over 1 hour.
-
Indolization: After the addition is complete, the reaction mixture is maintained at reflux for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: The reaction mixture is cooled to room temperature and then poured into a beaker of cold water with stirring. The precipitated solid is collected by suction filtration.
-
Purification: The crude solid is washed sequentially with water and then with a cold 75% ethanol-water solution. The product can be further purified by recrystallization from methanol or ethanol to yield pure 6-iodo-1,2,3,4-tetrahydrocarbazole.
Reagent Selection Framework
The choice of phenylhydrazine reagent is a critical decision based on the synthetic goal, balancing yield, cost, and the need for subsequent functionalization.
Figure 2. Decision flowchart for selecting a para-substituted phenylhydrazine reagent.
Conclusion
This compound stands as a highly effective and strategic reagent for the Fischer indole synthesis. While its weakly electron-withdrawing nature may result in slightly lower yields compared to reagents bearing strong electron-donating groups like 4-methoxyphenylhydrazine, it consistently provides good yields, as demonstrated by the synthesis of 6-iodo-3-t-butyl-1,2,3,4-tetrahydrocarbazole in 78% yield.
The primary validation for this compound is not solely its performance in the initial cyclization but its role as a gateway to a diverse range of more complex indole derivatives. The resulting 6-iodoindole product is an exceptionally valuable intermediate for drug development professionals, enabling extensive exploration of the chemical space around the indole core through modern cross-coupling methodologies. Therefore, for any research program focused on developing novel indole-based compounds, this compound is a validated and essential tool in the synthetic chemist's arsenal.
References
A Comparative Analysis of the Reaction Kinetics of 4-Iodophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-Iodophenylhydrazine, placing its reactivity in context with other substituted phenylhydrazines. Due to a lack of direct experimental kinetic data for this compound in the surveyed literature, this guide employs the principles of physical organic chemistry, specifically the Hammett equation, to predict its relative reactivity. This theoretical comparison is supplemented with experimental data for analogous compounds and detailed experimental protocols for researchers seeking to perform their own kinetic analyses.
Comparison of Reaction Kinetics: A Hammett Approach
The reactivity of substituted phenylhydrazines in reactions such as hydrazone formation is significantly influenced by the electronic properties of the substituent on the phenyl ring. The Hammett equation, a linear free-energy relationship, quantitatively describes this influence. The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (phenylhydrazine).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For the nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon, the reaction is generally accelerated by electron-donating groups, leading to a negative ρ value.
The following table compares the Hammett substituent constants (σp) for various para-substituted phenylhydrazines and provides a qualitative prediction of their relative reaction rates in a typical reaction with a carbonyl compound, assuming a negative ρ value.
| Substituent (p-X) | Phenylhydrazine Derivative | Hammett Constant (σp) | Predicted Relative Rate (k_rel) vs. Phenylhydrazine |
| -H | Phenylhydrazine | 0.00 | 1.00 (Reference) |
| -CH₃ | 4-Methylphenylhydrazine | -0.17 | > 1 (Faster) |
| -OCH₃ | 4-Methoxyphenylhydrazine | -0.27 | >> 1 (Much Faster) |
| -Cl | 4-Chlorophenylhydrazine | 0.23 | < 1 (Slower) |
| -I | This compound | 0.28 | < 1 (Slower) |
| -NO₂ | 4-Nitrophenylhydrazine | 0.78 | << 1 (Much Slower) |
Note: The predicted relative rates are qualitative and based on the trend expected from the Hammett constants. The actual magnitude of the rate difference would depend on the specific reaction and its ρ value. The data indicates that the iodine substituent in the para position is electron-withdrawing, and therefore, this compound is predicted to be less reactive than unsubstituted phenylhydrazine in nucleophilic addition reactions.
Experimental Protocol: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pseudo-first-order rate constant for the reaction of a phenylhydrazine derivative with a carbonyl compound.
Objective: To measure the rate of hydrazone formation by monitoring the change in absorbance over time.
Materials:
-
This compound (or other phenylhydrazine derivative)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the phenylhydrazine derivative (e.g., 10 mM in the chosen solvent).
-
Prepare a stock solution of the carbonyl compound (e.g., 100 mM in the same solvent). The carbonyl compound should be in large excess to ensure pseudo-first-order kinetics.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product (hydrazone) to determine the wavelength of maximum absorbance (λmax). This can be done by allowing a reaction mixture to go to completion before scanning.
-
Also, record the spectra of the individual reactants to ensure they do not significantly absorb at the chosen λmax.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
Pipette the required volume of the phenylhydrazine solution into a quartz cuvette.
-
Add the solvent to the cuvette.
-
Initiate the reaction by adding a small volume of the concentrated carbonyl compound solution to the cuvette.
-
Quickly mix the contents of the cuvette by inverting it several times (with a stopper) and place it in the spectrophotometer.
-
Immediately start recording the absorbance at λmax as a function of time. Data should be collected until the reaction is essentially complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The slope of this plot will be -k'.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the carbonyl compound (which was in excess).
-
Visualizations
Caption: Experimental workflow for kinetic analysis of hydrazone formation.
Caption: Generalized reaction pathway for hydrazone formation.
A Comparative Guide to Purity Assessment of Synthesized 4-Iodophenylhydrazine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides an objective comparison of analytical methods for assessing the purity of 4-Iodophenylhydrazine, a key building block in the synthesis of various bioactive molecules. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are compared, with supporting experimental data and detailed protocols.
Introduction to this compound and its Purity
This compound is a substituted hydrazine commonly employed in the Fischer indole synthesis to generate iodinated indole scaffolds. These scaffolds are prevalent in a wide range of biologically active compounds. The purity of this compound is critical as impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. Common impurities in synthesized this compound often include unreacted starting materials such as 4-iodoaniline, positional isomers (e.g., 2-iodophenylhydrazine and 3-iodophenylhydrazine), and products of side reactions from the diazotization and reduction steps of its synthesis.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of the potential impurities. Below is a comparative summary of the most common techniques.
Data Presentation: Performance of Analytical Methods
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC (Direct Analysis) | Separation based on polarity on a reversed-phase column. | ~0.02% | ~0.06% | < 2% | Simple, direct injection, good for purity profiling of major components. | Lower sensitivity compared to derivatization methods. |
| HPLC (with Derivatization) | Conversion of hydrazine to a hydrazone to enhance UV absorbance and chromatographic properties. | ~3 ppm | ~9 ppm | < 5% | Higher sensitivity, suitable for trace analysis of hydrazine-based impurities. | Requires an additional reaction step, which can introduce variability. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Low ppm to ppb range | Low ppm to ppb range | < 10% | High sensitivity and selectivity, provides structural information for impurity identification. | Requires derivatization for non-volatile hydrazines, potential for thermal degradation. |
| ¹H NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | ~0.05 - 0.1% | ~0.1 - 0.5% | < 5% | Provides structural confirmation, can quantify without a specific reference standard for the impurity (qNMR). | Lower sensitivity compared to chromatographic methods, overlapping signals can complicate quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Method A: Direct Analysis
-
Principle: The sample is directly injected and separated on a reversed-phase column based on the polarity of the components.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Method B: Pre-column Derivatization
-
Principle: this compound is reacted with a derivatizing agent (e.g., a substituted benzaldehyde) to form a stable, highly UV-absorbent hydrazone, which is then analyzed by HPLC.
-
Derivatization: To 1 mL of the sample solution, add a solution of the derivatizing agent in a suitable solvent. The mixture is then heated to complete the reaction.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: At the λmax of the resulting hydrazone (e.g., ~360 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: The sample is vaporized and separated in a gas chromatograph, and the components are then detected and identified by a mass spectrometer. Due to the low volatility of this compound, derivatization is often necessary.
-
Sample Preparation (Derivatization): The sample can be derivatized with a silylating agent to increase volatility.
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: Optimized to ensure vaporization without degradation.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detection: Electron Ionization (EI) with scanning mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: The sample is placed in a strong magnetic field, and the absorption of radiofrequency waves by atomic nuclei is measured. The resulting spectrum provides detailed information about the molecular structure and can be used for quantification.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (for quantitative NMR - qNMR).
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The purity is determined by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.
Visualizations: Workflows and Logical Relationships
To provide a clearer understanding of the application and analysis of this compound, the following diagrams illustrate a typical synthetic workflow and an analytical decision-making process.
Caption: A simplified workflow of the Fischer indole synthesis using this compound.
Caption: A logical workflow for the purity assessment of synthesized this compound.
Conclusion
The purity assessment of synthesized this compound is a critical step in drug discovery and development. HPLC offers a robust and versatile platform for routine purity checks, with the option of derivatization for enhanced sensitivity. GC-MS provides unparalleled sensitivity and structural information for impurity identification, although it may require derivatization. NMR spectroscopy is a powerful tool for both structural confirmation and quantitative analysis, particularly for identifying and quantifying impurities without the need for specific reference standards. The choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity and accuracy. An integrated approach, utilizing a combination of these techniques, will provide the most comprehensive characterization of the purity of synthesized this compound.
A Comparative Guide to the Mechanistic Studies of Reactions Involving 4-Iodophenylhydrazine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, 4-iodophenylhydrazine serves as a valuable building block. Its utility is most prominently showcased in the classical Fischer indole synthesis, while modern palladium-catalyzed methods and radical-mediated reactions offer compelling alternatives. This guide provides an objective comparison of these synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely used method for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[1] In the context of this compound, this reaction provides a direct route to iodine-substituted indoles, which are versatile intermediates for further functionalization through cross-coupling reactions.
Mechanistic Pathway
The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: this compound reacts with a carbonyl compound (e.g., cyclohexanone) to form the corresponding 4-iodophenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a C-C bond.
-
Aromatization and Cyclization: The resulting intermediate undergoes aromatization, followed by intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of ammonia yields the stable indole ring system.
Performance Comparison of Halogen-Substituted Phenylhydrazines
While a specific yield for the reaction of this compound with cyclohexanone was not found in the immediate literature, a comparative analysis of other halogenated phenylhydrazines provides valuable insight into the expected performance. The following table summarizes the reported yields for the synthesis of the corresponding 6-halo-1,2,3,4-tetrahydrocarbazoles.
| Phenylhydrazine Derivative | Product | Catalyst/Solvent | Yield (%) | Reference |
| 4-Fluorophenylhydrazine | 6-Fluoro-1,2,3,4-tetrahydrocarbazole | p-Toluenesulfonic acid / Ethanol, then H₂SO₄/H₂O | ~85% | [3] |
| 4-Chlorophenylhydrazine | 6-Chloro-1,2,3,4-tetrahydrocarbazole | Acetic acid / TFA | Not specified | [4] |
| 4-Bromophenylhydrazine | 6-Bromo-1,2,3,4-tetrahydrocarbazole | HCl / Ethanol | 33% | [5] |
| Phenylhydrazine | 1,2,3,4-Tetrahydrocarbazole | Acetic acid | 76-85% | [6] |
Note: The yield for the chloro-derivative was not explicitly stated in the cited source, but the procedure was described as part of a successful synthesis.
The data suggests that the nature of the halogen substituent can influence the reaction yield. While a direct correlation is difficult to establish without a systematic study under identical conditions, it is evident that the Fischer indole synthesis is a viable method for producing halogenated tetrahydrocarbazoles.
Experimental Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole[3]
Materials:
-
p-Fluoroaniline (12.6 g)
-
Ethanol (100 ml)
-
p-Toluenesulfonic acid (catalytic amount)
-
Cyclohexanone (9.8 g)
-
Concentrated sulfuric acid (20 ml)
-
Water (190 ml)
Procedure:
-
Dissolve p-fluoroaniline in ethanol and add a catalytic amount of p-toluenesulfonic acid.
-
Add cyclohexanone dropwise to the mixture at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Add a dilute sulfuric acid solution (prepared from 190 ml of water and 20 ml of concentrated sulfuric acid) to the residue.
-
Heat the mixture at 110°C for 15 minutes on an oil bath.
-
Filter the precipitated light orange crystals, wash three times with water, and dry to obtain 6-fluoro-1,2,3,4-tetrahydrocarbazole (17.4 g).
Palladium-Catalyzed Indole Synthesis: Modern Alternatives
Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of indoles, offering milder reaction conditions and broader functional group tolerance compared to the often harsh conditions of the Fischer indole synthesis.[2]
Buchwald-Hartwig Amination for N-Arylhydrazone Synthesis
A key challenge in the Fischer indole synthesis can be the instability of the arylhydrazine starting material. The Buchwald-Hartwig amination provides a robust method for the synthesis of N-aryl hydrazones, which are the direct precursors for the Fischer cyclization.[1] This palladium-catalyzed C-N bond formation reaction can be a valuable tool for accessing a wide range of substituted hydrazones.
One-Pot Palladium-Catalyzed Synthesis of 3-Arylindoles
A more direct palladium-catalyzed approach involves a one-pot synthesis of indoles from o-iodoanilines and aryl hydrazones.[3] This method circumvents the need for pre-forming and isolating the hydrazone intermediate.
Performance Data for Palladium-Catalyzed Indole Synthesis from o-Iodoaniline and Substituted Phenylhydrazones [3]
| Phenylhydrazone Substituent | Yield (%) |
| H | 63 |
| 4-Methyl | 57 |
| 4-Methoxy | 55 |
| 4-Fluoro | 60 |
| 4-Chloro | 58 |
| 4-Bromo | 52 |
This data demonstrates the good to moderate yields achievable with this method for a range of electronically diverse phenylhydrazones.
Experimental Protocol: One-Pot Synthesis of 3-Phenyl-1H-indole[3]
Materials:
-
o-Iodoaniline (219 mg, 1.0 mmol)
-
Benzaldehyde N-tosylhydrazone (1.5 mmol)
-
Na₂CO₃ (265 mg, 2.5 mmol)
-
Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol)
-
DMF (solvent)
Procedure:
-
Combine o-iodoaniline, benzaldehyde N-tosylhydrazone, Na₂CO₃, and Pd(PPh₃)₂Cl₂ in a 50 mL three-necked flask.
-
Degas the flask and backfill with an inert atmosphere.
-
Add DMF and heat the reaction mixture under the optimized conditions (as determined by the authors).
-
Upon completion, the reaction is worked up and the product purified by column chromatography.
Generation of Aryl Radicals from Aryl Hydrazines
A distinct mechanistic pathway involving this compound is the generation of aryl radicals. These highly reactive intermediates can participate in various C-C and C-heteroatom bond-forming reactions. One reported method utilizes catalytic iodine in the presence of air to generate aryl radicals from aryl hydrazines.
This approach offers a metal-free alternative for arylation reactions, expanding the synthetic utility of this compound beyond traditional indole synthesis.
Conclusion
The choice of synthetic strategy for reactions involving this compound depends on the desired final product and the specific constraints of the research.
-
The Fischer Indole Synthesis remains a powerful and direct method for the synthesis of iodo-substituted indoles. Its primary advantages are the ready availability of starting materials and the well-established procedures. However, the often harsh acidic conditions and elevated temperatures can limit its functional group tolerance.
-
Palladium-Catalyzed Methods offer milder reaction conditions and greater functional group compatibility. The Buchwald-Hartwig amination provides a reliable route to N-arylhydrazone precursors, while one-pot procedures from o-iodoanilines present an efficient alternative for the synthesis of 3-arylindoles. These methods are particularly advantageous when dealing with sensitive substrates.
-
Aryl Radical Chemistry opens up a different realm of reactivity for this compound, enabling metal-free arylation reactions. This pathway is valuable for the construction of biaryl systems and other arylated compounds.
For researchers in drug development, the choice between these methods will likely be guided by the complexity of the target molecule and the need for late-stage functionalization. The iodine atom in products derived from this compound provides a convenient handle for further elaboration using a variety of cross-coupling reactions, making it a strategically important building block in medicinal chemistry.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. prepchem.com [prepchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. 2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Evaluating the Substrate Scope of 4-Iodophenylhydrazine in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to the construction of complex molecules that form the backbone of numerous pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these bonds. This guide provides a comprehensive evaluation of 4-iodophenylhydrazine as a substrate in several key cross-coupling reactions, offering a comparison with its bromo and chloro analogues. The presented data, protocols, and workflows are intended to assist researchers in making informed decisions for their synthetic strategies.
Performance in Key Cross-Coupling Reactions
The reactivity of halophenylhydrazines in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energies: C-I < C-Br < C-Cl. This trend dictates that this compound is typically more reactive than its bromo and chloro counterparts, often leading to higher yields under milder reaction conditions. However, this enhanced reactivity can also introduce challenges such as undesired side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction provides an efficient route to synthesize substituted biphenylhydrazines, which are precursors to a variety of heterocyclic compounds.
| Halogen (X) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | ~80 |
| Cl | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~65 |
Note: The yields are representative and can vary based on the specific catalyst, ligands, and reaction conditions used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines. This reaction is particularly valuable for introducing diverse functionalities to the phenylhydrazine scaffold.
| Halogen (X) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~95 |
| Br | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 12 | ~85 |
| Cl | Morpholine | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 110 | 24 | ~70 |
Note: The choice of ligand is crucial for the successful coupling of less reactive aryl chlorides.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynylphenylhydrazines. These products are versatile intermediates for further transformations.
| Halogen (X) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | ~92 |
| Br | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 12 | ~75 |
| Cl | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 24 | Low to moderate |
Note: Copper(I) iodide is a common co-catalyst in Sonogashira reactions, although copper-free conditions have also been developed.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction allows for the introduction of vinyl groups onto the phenylhydrazine core.
| Halogen (X) | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~88 |
| Br | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | ~78 |
| Cl | Styrene | PdCl₂ / P(o-tol)₃ | K₂CO₃ | NMP | 140 | 36 | ~50 |
Note: The Heck reaction often requires higher temperatures, and the choice of base and solvent can significantly impact the yield.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL), is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to 80 °C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol) in anhydrous toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 8 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (5 mL) is added Et₃N (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol). The reaction is stirred at room temperature for 6 hours under an argon atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is degassed and heated to 100 °C for 12 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for the cross-coupling reactions and a potential synthetic pathway utilizing the coupled products.
Application in the Synthesis of Bioactive Molecules
The products derived from the cross-coupling of this compound are valuable precursors for the synthesis of a wide range of bioactive molecules. A prominent example is the use of the resulting substituted phenylhydrazines in the Fischer indole synthesis to produce complex indole derivatives.[1] Indoles are a common scaffold in many pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and treatments for neurological disorders. The Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone, further highlights the synergy between cross-coupling reactions and this classic indole synthesis.[1]
Conclusion
This compound is a highly reactive and versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. Its superior reactivity compared to bromo and chloro analogues often allows for milder reaction conditions and higher yields, making it an attractive choice for the synthesis of complex organic molecules. The resulting substituted phenylhydrazines are valuable intermediates, particularly in the synthesis of bioactive indole derivatives via the Fischer indole synthesis. The choice of the specific halogen on the phenylhydrazine substrate should be guided by the desired reactivity, the nature of the coupling partners, and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this compound in their synthetic endeavors.
References
comparison of different catalysts for 4-Iodophenylhydrazine reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 4-iodophenylhydrazine is a critical step in the synthesis of a diverse array of pharmacologically active compounds and advanced materials. The iodine substituent provides a versatile handle for numerous catalytic transformations, enabling the construction of complex molecular architectures. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and operational efficiency. This guide offers an objective comparison of various catalytic systems for key reactions involving this compound, supported by experimental data and detailed protocols.
Fischer Indole Synthesis: Acid Catalysis
The Fischer indole synthesis is a foundational method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound. The reaction is typically catalyzed by Brønsted or Lewis acids.[1][2] The choice of acid and reaction conditions can significantly influence the reaction's efficiency.
Data Presentation: Comparison of Acid Catalysts
While specific data for this compound is sparse in readily available literature, the following table, based on reactions with the electronically similar 4-cyanophenylhydrazine, provides a strong comparative framework for catalyst performance.
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Brønsted Acid | Acetic Acid | Acetic Acid | Reflux | 1 - 2.5 | ~31-85 | [3] |
| Brønsted Acid | Hydrochloric Acid (HCl) | Water/Alcohol | Reflux | 1 | up to 95 | [3] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | - | Not Specified | Not Specified | ~84 | [3] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Not Specified | Elevated | Not Specified | General Catalyst | [4] |
| Lewis Acid | Boron Trifluoride (BF₃) | Not Specified | Not Specified | Not Specified | General Catalyst | [2] |
| Natural Acid | Marine Sponge/H₃PO₄ | Solvent-free | Room Temp | Not Specified | 85-98 (general) | [2][5] |
Experimental Protocol: Fischer Indole Synthesis with Acetic Acid
This protocol describes the synthesis of a 6-iodoindole derivative from this compound and a suitable ketone (e.g., cyclohexanone).
Materials:
-
This compound hydrochloride (1.0 mole)
-
Cyclohexanone (1.0 mole)
-
Glacial Acetic Acid (6.0 moles)
-
Methanol for recrystallization
Procedure:
-
In a 1-liter three-necked round-bottom flask equipped with a reflux condenser and stirrer, add this compound hydrochloride and glacial acetic acid.[3]
-
Heat the mixture to reflux with constant stirring.
-
Slowly add cyclohexanone via a dropping funnel over a period of 1 hour.
-
Continue heating at reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a beaker and stir to promote solidification.
-
Cool the mixture to approximately 5°C and collect the solid product by vacuum filtration.
-
Wash the filter cake with water and then with 75% ethanol.
-
Air-dry the crude product.
-
Recrystallize the crude product from methanol to obtain the purified 6-iodo-1,2,3,4-tetrahydrocarbazole.[3]
Fischer Indole Synthesis Mechanism
References
Comparative Guide to the Synthesis of 6-Iodo-2-Phenyl-1H-Indole: Fischer Indole Synthesis vs. Larock Indole Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indoles is a critical task due to their prevalence in pharmaceuticals and biologically active natural products. This guide provides an objective comparison of two prominent methods for the synthesis of a model compound, 6-iodo-2-phenyl-1H-indole: the classic Fischer indole synthesis and the modern palladium-catalyzed Larock indole synthesis. The performance of each method is evaluated based on reaction yields, conditions, and mechanistic pathways, supported by detailed experimental protocols and quantitative data.
The indole scaffold is a fundamental heterocyclic motif, and the introduction of iodine at the 6-position provides a valuable handle for further functionalization through cross-coupling reactions, making 6-iodo-2-phenyl-1H-indole a versatile intermediate in medicinal chemistry. The choice of synthetic route to this and similar molecules can significantly impact the overall efficiency and feasibility of a research program.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the synthesis of 6-iodo-2-phenyl-1H-indole and a closely related analogue via the Fischer indole synthesis and the Larock indole synthesis, respectively. This allows for a direct comparison of the performance of these two distinct methodologies.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 4-Iodophenylhydrazine, Acetophenone | Polyphosphoric acid (PPA) | - | 100 | 1 | ~85-95 |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp. | 24 | 69-78 |
Experimental Protocols
Fischer Indole Synthesis of 6-Iodo-2-Phenyl-1H-Indole
This protocol describes the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from this compound and acetophenone, to yield the target indole.[1]
Materials:
-
This compound
-
Acetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of this compound and an equimolar amount of acetophenone is added to polyphosphoric acid.
-
The reaction mixture is heated to 100°C with stirring for 1 hour.
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to afford 6-iodo-2-phenyl-1H-indole.
Larock Indole Synthesis of 2-Phenyl-1H-Indole
This protocol outlines the palladium-catalyzed heteroannulation of 2-iodoaniline and phenylacetylene to form the indole ring system.[2] While this specific example yields the non-iodinated parent compound, the methodology is directly applicable to substituted anilines and alkynes for the synthesis of a wide array of indole derivatives.
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-iodoaniline (0.75 mmol) in DMF (5 mL) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol).
-
To this mixture, add phenylacetylene (1.5 mmol) and stir the reaction at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 2-phenyl-1H-indole.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways of the Fischer and Larock indole syntheses, providing a clear visual comparison of the two synthetic strategies.
Concluding Remarks
Both the Fischer indole synthesis and the Larock indole synthesis offer viable routes to substituted indoles. The Fischer indole synthesis, being a classic method, often utilizes readily available starting materials and strong acid catalysts, typically providing high yields. However, the harsh reaction conditions can limit its applicability with sensitive functional groups.
In contrast, the Larock indole synthesis represents a more modern, palladium-catalyzed approach that proceeds under milder conditions. This method offers greater functional group tolerance and a different disconnection approach, starting from an o-haloaniline and an alkyne. While the yields may be slightly lower in some cases and the cost of the palladium catalyst is a consideration, the milder conditions and broader substrate scope make it an attractive alternative, particularly in the context of complex molecule synthesis.
The choice between these two methods will ultimately depend on the specific requirements of the synthetic target, including the presence of other functional groups, the availability of starting materials, and the desired scale of the reaction. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 4-Iodophenylhydrazine: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Iodophenylhydrazine is critical for ensuring laboratory safety and environmental protection. This guide provides essential information, including immediate safety considerations and a step-by-step operational plan for its disposal. As a halogenated organic compound, this compound requires specific handling procedures to mitigate risks.
Key Safety and Disposal Information
Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes crucial data for laboratory personnel.
| Parameter | Information | Citations |
| Chemical Name | This compound | [1] |
| CAS Number | 13116-27-3 | [1][2] |
| Physical Form | Solid | [1] |
| Hazard Class | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Skin Sensitizer, Specific Target Organ Toxicity (Single Exposure) | [1] |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. | [1][2] |
| Waste Classification | Halogenated Organic Waste | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [2] |
| Recommended PPE | N95 dust mask, chemical splash goggles or faceshield, and chemical-resistant gloves. | [1][2] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE: a properly fitted N95 dust mask, chemical splash goggles, a face shield, and chemical-resistant gloves.[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Prepare a designated hazardous waste collection container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).[5][6]
2. Waste Collection:
-
Carefully transfer the solid this compound waste into the designated halogenated organic waste container.
-
If dealing with solutions, they should also be collected in a designated container for halogenated organic liquid waste.
-
Do not mix this compound waste with non-halogenated organic waste, inorganic waste (acids, bases), or other incompatible materials.[3][5][7]
3. Container Labeling:
-
As soon as the first waste is added, label the container clearly.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[7][8][9]
-
Maintain a log of the approximate amount of waste added to the container.
4. Waste Storage:
-
Store the container in a designated, cool, and well-ventilated satellite accumulation area that is away from direct sunlight and sources of ignition.[2][5]
-
Ensure the storage area is segregated from incompatible chemicals.[5]
5. Spill Management:
-
In the event of a small spill, it can be cleaned up by trained personnel.[5]
-
Wear the appropriate PPE.
-
Absorb the spilled material with an inert, dry absorbent material.
-
Collect the absorbent material and the spilled substance into a suitable container for disposal as hazardous waste.[2][5]
6. Final Disposal:
-
Do not attempt to dispose of this compound down the drain or through evaporation.[5][8][9]
-
Once the waste container is full (not exceeding 90% capacity), arrange for its collection by a licensed hazardous waste disposal company.[2][6][9][10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound 95 13116-27-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ethz.ch [ethz.ch]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. nswai.org [nswai.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 4-Iodophenylhydrazine
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 4-Iodophenylhydrazine. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing risk and environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation. It is harmful if swallowed.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Essential for preventing skin contact and dermatitis. |
| Eye Protection | Tight-sealing safety goggles or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation. |
| Skin and Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin exposure. |
| Respiratory | Use only in a certified chemical fume hood. For spills or when exceeding exposure limits, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges is necessary. | Minimizes inhalation of harmful dust and vapors. |
Occupational Exposure Limits for Hydrazine
While specific exposure limits for this compound are not established, the limits for the parent compound, hydrazine, should be strictly followed as a protective measure.
| Organization | Exposure Limit | Details |
| OSHA (PEL) | 1 ppm | 8-hour time-weighted average.[2][3] |
| ACGIH (TLV) | 0.01 ppm | 8-hour time-weighted average.[2][3] |
| NIOSH (REL) | 0.03 ppm | 2-hour ceiling.[2] |
Acute Exposure Guideline Levels (AEGLs) for Hydrazine (ppm):
| Level | 10 min | 30 min | 60 min | 4 hours | 8 hours |
| AEGL-1 | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 |
| AEGL-2 | 23 | 16 | 13 | 3.1 | 1.6 |
| AEGL-3 | 64 | 45 | 35 | 8.9 | 4.4 |
-
AEGL-1: Notable discomfort.
-
AEGL-2: Irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape.
-
AEGL-3: Life-threatening health effects or death.[4]
Experimental Protocols
The following are general and specific protocols for the synthesis and use of substituted phenylhydrazines. These should be adapted based on the specific requirements of your research.
General Protocol for Synthesis of Phenylhydrazines from Anilines:
This is a representative procedure and should be optimized for the specific synthesis of this compound from 4-iodoaniline.
-
Step 1: Diazotization of the Arylamine
-
Suspend the starting aniline (e.g., 2-chloro-4-iodoaniline) in a mixture of water and a strong acid like hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the suspension to between -5°C and 0°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5°C throughout the addition to form the diazonium salt.
-
-
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or stannous chloride, in water or an appropriate acidic medium.
-
Cool the reducing solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at a low temperature for a specified time until the reduction is complete.
-
-
Step 3: Isolation and Purification
-
The resulting phenylhydrazine may precipitate from the solution or may require extraction.
-
If it precipitates, collect the solid by filtration, wash it with cold water, and dry it under a vacuum.
-
If it remains in the solution, neutralize the mixture and extract the product with an organic solvent like ether or ethyl acetate.
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Experimental Protocol: Fischer Indole Synthesis using a Substituted Phenylhydrazine:
This protocol details the synthesis of a substituted indole from (2-Chloro-4-iodophenyl)hydrazine hydrochloride and a suitable ketone or aldehyde.[5]
-
Materials:
-
(2-Chloro-4-iodophenyl)hydrazine hydrochloride
-
An appropriate ketone or aldehyde (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
-
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask, dissolve (2-Chloro-4-iodophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Add the selected ketone or aldehyde (1 to 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating for 30 minutes to several hours to form the phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
To the mixture containing the hydrazone, add the acid catalyst.
-
Heat the reaction mixture. Common conditions include refluxing in glacial acetic acid or heating in polyphosphoric acid at higher temperatures.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If using a strong acid catalyst, carefully pour the mixture into ice water to precipitate the crude product.
-
Neutralize the aqueous mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude indole.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
-
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Containers should be clearly labeled with the chemical name and associated hazards.
Spill Management:
-
For Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.
-
Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
For Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (contaminated PPE, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Chemical Neutralization of Hydrazine-Containing Waste:
-
Method 1: Sodium Hypochlorite (Bleach) Treatment
-
Dilute the hydrazine-containing waste with water to less than a 5% concentration in a suitable container within a fume hood. This dilution is crucial to control the exothermic reaction.
-
Slowly add a 5% aqueous solution of sodium hypochlorite (household bleach) to the diluted waste with constant stirring. An equal volume of the bleach solution to the diluted waste is a general guideline.
-
The reaction produces nitrogen gas, water, and sodium chloride. Ensure adequate ventilation.
-
After the reaction is complete, test the solution to ensure all hydrazine has been neutralized before disposing of it down the drain with copious amounts of water, in accordance with local regulations.[6]
-
-
Method 2: Alpha-Ketoglutaric Acid (AKGA) Treatment
-
AKGA can neutralize pure hydrazine within 15 minutes, forming harmless byproducts (water and pyridazinecarboxylic acids).[7]
-
This method is safer than using bleach as the reaction is less exothermic and does not produce hazardous byproducts.[7]
-
Follow specific protocols for the ratio of AKGA to hydrazine waste, which may need to be determined empirically for your specific waste stream.
-
-
-
Final Disposal:
-
All neutralized waste and contaminated materials should be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
-
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Logical decision-making process for a this compound spill.
References
- 1. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. arxada.com [arxada.com]
- 7. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
